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3-(1-methyl-1H-imidazol-2-yl)aniline Documentation Hub

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  • Product: 3-(1-methyl-1H-imidazol-2-yl)aniline
  • CAS: 245547-16-4

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Synthetic Utility of 3-(1-Methyl-1H-imidazol-2-yl)aniline: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly functionalized, low-molecular-weight building blocks is paramount. 3-(1-Methyl-1H-imidazol-2-yl)aniline is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly functionalized, low-molecular-weight building blocks is paramount. 3-(1-Methyl-1H-imidazol-2-yl)aniline is a versatile pharmacophore precursor that combines the robust hydrogen-bonding capability of an imidazole ring with the nucleophilic reactivity of a meta-substituted aniline. This technical guide provides an in-depth analysis of its physicochemical properties, structural utility, and field-proven experimental workflows for both analytical validation and synthetic application.

Designed for researchers and drug development professionals, this whitepaper bridges the gap between theoretical molecular properties and practical, self-validating laboratory protocols.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and salt forms of a building block is critical for precise stoichiometric calculations during library synthesis. The free base of 3-(1-methyl-1H-imidazol-2-yl)aniline has a molecular weight of 173.22 g/mol and a formula of C₁₀H₁₁N₃ . However, due to the susceptibility of primary anilines to air oxidation and the basicity of the imidazole ring, this compound is predominantly commercialized and stored as a dihydrochloride salt .

The dihydrochloride formulation drastically enhances aqueous solubility and long-term bench stability by protonating both the aniline nitrogen and the imidazole N3 atom, effectively locking the molecule in an oxidation-resistant state.

Quantitative Physicochemical Data
PropertyFree BaseDihydrochloride Salt
Chemical Formula C₁₀H₁₁N₃C₁₀H₁₁N₃ · 2HCl
Molecular Weight 173.22 g/mol 246.14 g/mol
CAS Number N/A (Generated in situ)1401425-69-1
Physical State SolidSolid (Crystalline Powder)
Monoisotopic Mass 173.0953 Da245.0487 Da
Hydrogen Bond Donors 2 (Primary Amine)4 (Protonated Amines)
Hydrogen Bond Acceptors 1 (Imidazole N3)0 (Fully Protonated)

Data supported by commercial standards from and 1[1].

Mechanistic Insights into Pharmacophore Utility

The strategic value of 3-(1-methyl-1H-imidazol-2-yl)aniline lies in its orthogonal reactivity and binding mechanics.

  • The 1-Methylimidazole Moiety: The methylation at the N1 position is a deliberate design choice. It prevents imidazole tautomerization, fixing the dipole moment and ensuring that the N3 atom acts exclusively as a hydrogen bond acceptor. In kinase inhibitor design, this fixed conformation is highly prized for anchoring the molecule into the ATP-binding hinge region without the promiscuity associated with unsubstituted imidazoles.

  • The Aniline Moiety: The meta-positioning of the primary amine provides an ideal vector for extending the molecule into solvent-exposed regions or adjacent hydrophobic pockets via amide bond formation or Buchwald-Hartwig amination.

G Core 3-(1-Methyl-1H-imidazol- 2-yl)aniline Aniline Aniline Moiety (Nucleophile) Core->Aniline Imidazole 1-Methylimidazole Moiety (Pharmacophore) Core->Imidazole Amide Amide Coupling (HATU/DIPEA) Aniline->Amide CrossCoupling Buchwald-Hartwig Cross-Coupling Aniline->CrossCoupling Hbond H-Bond Acceptor (N3 Atom) Imidazole->Hbond Metal Kinase Hinge Binding (Conformational Lock) Imidazole->Metal

Structural functionalization pathway of 3-(1-methyl-1H-imidazol-2-yl)aniline.

Analytical Validation: LC-ESI-MS Protocol

Before utilizing this building block in synthesis, its structural integrity and molecular weight must be validated. Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for small molecule identification[2].

Causality of the Method: We utilize Positive Electrospray Ionization (ESI+) because the basic nitrogen atoms in both the imidazole ring (pKa ~7) and the aniline group readily accept protons in an acidic mobile phase. This soft ionization technique prevents excessive fragmentation, yielding a highly stable, intact pseudo-molecular ion


 at m/z 174.22 [2].

LCMS Prep 1. Sample Preparation (MeOH/H2O + 0.1% FA) LC 2. Reverse-Phase LC (C18 Column Separation) Prep->LC ESI 3. ESI+ Ionization (Protonation to [M+H]+) LC->ESI MS 4. Mass Analysis (m/z 174.22 Detection) ESI->MS Data 5. Data Validation (Isotope Pattern Match) MS->Data

Step-by-step LC-ESI-MS analytical workflow for molecular weight validation.

Step-by-Step LC-MS/MS Methodology

Self-Validating System: This protocol incorporates a blank injection prior to the sample run to ensure zero column carryover, establishing absolute trustworthiness in the detected m/z values.

  • Sample Preparation: Dissolve 1 mg of 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride in 1 mL of 50:50 Methanol/Water. Note: The dihydrochloride salt will dissociate in solution, yielding the free base for ionization.

  • Blank Injection: Inject 5 µL of the pure solvent matrix to establish a baseline and confirm the absence of background contamination.

  • Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Apply a capillary voltage of 3.0 kV in ESI+ mode. Extract the chromatogram for the target mass m/z 174.22 .

  • Validation: Confirm the presence of the

    
     peak and verify that the isotopic distribution matches the theoretical pattern for C₁₀H₁₂N₃⁺.
    

Synthetic Application Workflow: HATU-Mediated Amide Coupling

Anilines are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, coupling a carboxylic acid to 3-(1-methyl-1H-imidazol-2-yl)aniline requires a highly efficient activator.

Causality of the Method: We employ 3 (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3]. The nitrogen atom at the 7-position of HATU's HOAt leaving group exerts a neighboring group effect, forming a hydrogen-bonded 7-membered cyclic transition state. This drastically accelerates the nucleophilic attack of the deactivated aniline and drives the reaction to completion[3].

Step-by-Step Amide Coupling Methodology

Self-Validating System: The use of a mild basic aqueous workup specifically targets the removal of the HOAt and tetramethylurea byproducts generated by HATU, ensuring the organic phase contains only the desired product.

  • Free-Basing the Amine: Because the building block is a dihydrochloride salt, it requires extra equivalents of base. Suspend 1.0 eq of 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes to generate the free nucleophile.

  • Pre-Activation: In a separate vial, dissolve 1.1 eq of the desired carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes. Scientific Insight: This pre-activation forms the highly reactive OAt-active ester, preventing side reactions with the aniline.

  • Nucleophilic Attack: Transfer the pre-activated acid solution dropwise into the vial containing the free-based aniline. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Quench a 2 µL aliquot in 100 µL of Methanol and analyze via the LC-MS protocol described in Section 4 to confirm the disappearance of the m/z 174.22 peak and the appearance of the product mass.

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (3x) to remove the HOAt byproduct, followed by brine (2x) to remove DMF and tetramethylurea. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

References

  • [1] Santa Cruz Biotechnology. 3-(1-methyl-1H-imidazol-2-yl)aniline Product Specifications. Available at:

  • Sigma-Aldrich. 3-(1-Methyl-1H-imidazol-2-yl)aniline dihydrochloride. Available at:

  • [2] National Institutes of Health (PMC). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Available at:

  • [3] BenchChem. Technical Support Center: HATU Coupling Reactions. Available at:

Sources

Exploratory

The pKa Landscape of 3-(1-methyl-1H-imidazol-2-yl)aniline: Structural Causality, Measurement Protocols, and Pharmacological Implications

As a Senior Application Scientist in early-stage drug discovery, understanding the precise acid-base behavior of a lead compound is non-negotiable. The ionization state of a molecule governs its solubility, membrane perm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, understanding the precise acid-base behavior of a lead compound is non-negotiable. The ionization state of a molecule governs its solubility, membrane permeability, target engagement, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This whitepaper provides an in-depth technical analysis of 3-(1-methyl-1H-imidazol-2-yl)aniline , a bifunctional building block frequently utilized in the design of kinase inhibitors and GPCR ligands. We will deconstruct the causality behind its pKa values, outline self-validating experimental protocols for their determination, and explore the pharmacological consequences of its ionization states.

Structural Profiling and the Causality of Acid-Base Behavior

3-(1-methyl-1H-imidazol-2-yl)aniline contains two distinct basic centers: an aniline nitrogen (primary amine) and an imidazole nitrogen (N3 of the heterocycle). To predict and understand the macroscopic pKa values of this molecule, we must isolate the electronic effects—inductive (-I) and resonance (+R)—acting upon each site.

The Imidazole Nitrogen (N3)

In a standard 1-methylimidazole ring, the pKa of the conjugate acid is approximately 7.0 to 7.4[1][2]. The N-methylation is a critical structural feature; it prevents the tautomerization that typically occurs in unsubstituted imidazoles[1]. By "locking" the ring, the N3 atom becomes the unambiguous, sole hydrogen-bond acceptor and protonation site on the heterocycle.

When a phenyl ring is attached at the 2-position (yielding 2-phenylimidazole), the pKa drops to approximately 6.48[3]. This reduction is driven by the electron-withdrawing inductive effect (-I) of the sp2-hybridized carbons of the phenyl ring, which pulls electron density away from the imidazole system. In our target molecule, the phenyl ring also bears a meta-amino group. Because the amino group is in the meta position relative to the imidazole attachment, its electron-donating resonance effect (+R) is directed toward the ortho and para positions of the phenyl ring, failing to conjugate with the imidazole ring. Consequently, the amino group only exerts a weak inductive pull. Therefore, the pKa of the imidazole N3 in 3-(1-methyl-1H-imidazol-2-yl)aniline is predicted to be ~6.3 - 6.5 .

The Aniline Nitrogen

Unsubstituted aniline is a weak base with a pKa of 4.6[4]. Its basicity is inherently low because the lone pair on the nitrogen is partially delocalized into the pi system of the benzene ring[4].

In 3-(1-methyl-1H-imidazol-2-yl)aniline, the 1-methylimidazol-2-yl substituent acts as an electron-withdrawing group via induction, owing to the highly electronegative nitrogen atoms in the heterocycle. This inductive pull further destabilizes the protonated anilinium state. Consequently, the pKa of the aniline nitrogen is depressed relative to the parent aniline, landing in the range of ~4.0 - 4.3 .

Quantitative Data Summary

The table below synthesizes the experimental and theoretical pKa values of the target molecule and its foundational reference structures to illustrate the substituent effects clearly.

CompoundPrimary Basic SiteSecondary Basic SitepKa 1 (Conjugate Acid)pKa 2 (Conjugate Acid)Reference
Aniline Primary AmineN/A4.60N/A[4]
1-Methylimidazole Imidazole N3N/A7.05N/A[1],[2]
2-Phenylimidazole Imidazole N3N/A6.48N/A[3],[5]
3-(1-methyl-1H-imidazol-2-yl)aniline Imidazole N3Aniline NH2~6.4 (Predicted)~4.2 (Predicted)Derived

Protonation State Logic

Because the pKa values of the two basic centers are separated by approximately two logarithmic units, the molecule undergoes distinct, stepwise protonation as the pH of the environment drops from physiological (pH 7.4) to highly acidic (pH 2.0).

Stepwise protonation equilibria of 3-(1-methyl-1H-imidazol-2-yl)aniline across pH gradients.

Self-Validating Experimental Protocols for pKa Determination

To empirically validate the predicted pKa values, orthogonal analytical techniques must be employed. A single method is prone to matrix effects; therefore, combining UV-Vis spectrophotometry (for macroscopic pKa) and 1H-NMR titration (for site-specific microscopic pKa) creates a self-validating data system.

Protocol A: UV-Vis Spectrophotometric Titration

Because both the aniline and imidazole rings are part of an extended conjugated pi-system, protonation alters their UV absorption profiles (pi-pi* and n-pi* transitions).

  • Solution Preparation: Prepare a 50 µM stock solution of the compound in a standardized aqueous matrix (e.g., 0.15 M KCl to maintain constant ionic strength).

  • Titration Execution: Using an automated titrator coupled to a diode-array UV-Vis spectrophotometer, adjust the pH from 2.0 to 10.0 using 0.1 M KOH.

  • Data Acquisition: Record the full UV-Vis spectrum (200–400 nm) at intervals of 0.2 pH units.

  • Validation Check (Isosbestic Points): Look for sharp isosbestic points in the overlaid spectra. The presence of true isosbestic points guarantees that the system is transitioning cleanly between two specific states (e.g., Diprotonated

    
     Monoprotonated) without degradation or precipitation.
    
  • Data Processing: Extract the absorbance values at the wavelength of maximum variance (

    
    ) and plot against pH. Fit the resulting sigmoidal curve to the multi-protic Henderson-Hasselbalch equation using non-linear regression to yield the macroscopic pKa values.
    
Protocol B: Site-Specific 1H-NMR Titration

While UV-Vis provides accurate macroscopic pKa values, it cannot definitively prove which nitrogen protonates first. 1H-NMR titration tracks the chemical shift (


) of adjacent protons, providing site-specific causality.
  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of

    
     (10:90 v/v) to allow for pH measurement using a standard glass electrode (accounting for the deuterium isotope effect, 
    
    
    
    ).
  • Titration: Adjust the pH manually using dilute DCl and NaOD.

  • Acquisition: Acquire 1H-NMR spectra at 10-15 different pH points.

  • Analysis: Track the chemical shifts of the imidazole protons (H4, H5) and the aniline aromatic protons.

    • Causality Link: As the pH drops from 8 to 5, the imidazole H4/H5 protons will exhibit a dramatic downfield shift, confirming the imidazole N3 as the primary basic site (pKa ~ 6.4). As the pH drops further from 5 to 2, the aniline aromatic protons will shift, confirming the secondary basic site (pKa ~ 4.2).

Self-validating experimental workflow for multi-protic pKa determination.

Pharmacological Implications in Drug Development

Understanding the ~6.4 and ~4.2 pKa values of 3-(1-methyl-1H-imidazol-2-yl)aniline is critical for predicting its behavior in vivo:

  • Target Engagement (pH 7.4): At physiological pH (7.4), the local environment is one full log unit above the primary pKa (6.4). Using the Henderson-Hasselbalch equation, we can determine that the molecule exists predominantly (~90%) in its neutral, unprotonated state . This neutral state is highly favorable for passive membrane permeability and oral bioavailability. If the target receptor requires a salt-bridge interaction with a protonated base, this compound may suffer a thermodynamic penalty, as it must extract a proton from the bulk solvent to bind effectively.

  • Lysosomotropism (pH 5.0): Inside acidic organelles like lysosomes or the microenvironment of solid tumors (pH ~5.0 - 6.0), the pH drops below the primary pKa. The imidazole ring will rapidly protonate, trapping the molecule inside the lysosome (ion trapping). This can lead to an artificially high volume of distribution (

    
    ) and potential phospholipidosis, a critical factor to monitor during lead optimization.
    

References

  • Wikipedia. "Aniline". wikipedia.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0LUi3je0Dq4LjmIboCQYZcUuD8ieHQJxrGVGexsThqAwvIAcx4B3bP5iJm-8k6y2NHxNnW1lOc8eaKkHPmClWL_yf8AUTCAuuBxLTfOTwE5O4G8x-jEoThAM_k-28vI=]
  • Wikipedia. "1-Methylimidazole". wikipedia.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfUyAovjLLoJAJKXJS3G6ijpPywncASd-itspsxNT45_pNCo6vGZrhPWjXRUPNvUCN_1p-8D2ufSpdrLa9eCa9qEr5Gf0ZJd629uPt6YTsPKk9Pu5t62Qo1iVYqUoIF__39mYzr6ho4JG]
  • PubChem - NIH. "1-Methylimidazole | C4H6N2 | CID 1390". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGetf5iCvgtnlcaSxpKq3zl6htflrLyEMH24WVZ_SIZtG0NtdncNZ2aK8e6E68YNX59JOBZSe3IyS7y4eyi_5hdTPQguM6CiZ9FYhm_OqKvhb7dCDZ-RUrDxaVjlrdfPnZvYVXxlTs1JNEdocjYAsX_axqyeV_I]
  • The Journal of Physical Chemistry Letters - ACS Publications. "Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole". acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJjrwa5HQRfuBZ25ZpmHuy0B44xzCLW6bvT9z3tcXUso-Wd1JX9PcKaiH92HplJzY0Ha189Pjmsl4TvcoRMh_ds1Vrux_04Ys2PzelmLRv2qThqeovHL-TNmalWwWE2qxdpRbGcPdLnfmUoxboSw==]
  • PubChem - NIH. "2-Phenylimidazole | C9H8N2 | CID 69591". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsriLOvbClk7TEzHANaqDbLAGRU7hWhD_9J49AA7t6hEXdz4uS7Xh4yutidq_VoE4jRDyTWU7yqcNC0gfv0pPLjdecXQUTaKsMPjFCeTzkBnX2pZOjWvvBupOFQv5eo5TDxFj79GSzVMauWI42iiKthMoJoEE=]

Sources

Foundational

Commercial suppliers of 3-(1-methyl-1H-imidazol-2-yl)aniline high purity

An In-Depth Technical Guide to 3-(1-Methyl-1H-imidazol-2-yl)aniline: Sourcing, Analytical Validation, and Synthetic Integration Executive Summary In modern medicinal chemistry, the strategic selection of high-purity buil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1-Methyl-1H-imidazol-2-yl)aniline: Sourcing, Analytical Validation, and Synthetic Integration

Executive Summary

In modern medicinal chemistry, the strategic selection of high-purity building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 3-(1-Methyl-1H-imidazol-2-yl)aniline —frequently utilized in its highly stable dihydrochloride salt form (CAS: 1401425-69-1)—is a privileged scaffold[1]. Featuring both a nucleophilic aniline moiety and a structurally rigid, hydrogen-bond-accepting imidazole ring, this compound is critical in the development of kinase inhibitors, piperidine derivatives for lower urinary tract abnormalities[2][3], and acidic mammalian chitinase (AMCase) inhibitors targeting Th2-driven asthmatic inflammation[4][5].

This whitepaper provides an authoritative guide for researchers and drug development professionals on sourcing high-purity commercial batches, executing self-validating analytical quality control (QC), and integrating this building block into complex synthetic workflows.

Chemical Profile & Mechanistic Utility

The free base of 3-(1-methyl-1H-imidazol-2-yl)aniline is prone to oxidative degradation and exhibits poor solubility in standard polar aprotic solvents. Consequently, commercial suppliers predominantly provide the dihydrochloride salt (CAS: 1401425-69-1) [1][6]. The dual protonation at the primary amine and the imidazole nitrogen significantly enhances benchtop stability and standardizes stoichiometric calculations during high-throughput library synthesis.

Pharmacological Relevance: The unique geometry of the 1-methyl-1H-imidazole ring substituted at the meta-position of the aniline allows it to act as a rigid hinge-binding motif in enzymatic active sites. Notably, this scaffold has been heavily patented in the synthesis of substituted amino triazoles and 4-amino piperidines[5][7]. These compounds serve as potent inhibitors of AMCase, an enzyme induced during Th2 inflammation via an IL-13-dependent mechanism[4]. By locking the molecular geometry, the imidazole-aniline motif increases the inhibitory efficacy against AMCase, thereby suppressing airway hyperresponsiveness in asthmatic models[4][5].

Path IL13 IL-13 Cytokine AMCase Acidic Mammalian Chitinase (AMCase) IL13->AMCase Induces expression Th2 Th2 Inflammatory Response (Asthma Model) AMCase->Th2 Catalyzes/Promotes Resolution Suppression of Airway Hyperresponsiveness Th2->Resolution Attenuated by Inhibitor Inhibitor Triazole Inhibitor (Aniline Building Block) Inhibitor->AMCase Blocks active site Inhibitor->Resolution Therapeutic Outcome

Fig 1. AMCase inhibition pathway utilizing 3-(1-methyl-1H-imidazol-2-yl)aniline derivatives.

Critical Evaluation of High-Purity Commercial Suppliers

When sourcing 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride, the purity grade directly impacts the yield of subsequent transition-metal-catalyzed cross-couplings or amide bond formations. Trace heavy metal impurities or residual moisture can poison palladium catalysts or hydrolyze sensitive coupling reagents (e.g., HATU).

Table 1: Commercial Supplier Matrix for CAS 1401425-69-1

SupplierPurity GradeAnalytical DocumentationRecommended Application
Sigma-Aldrich (Merck) [1]≥96% - 98%CoA, NMR, LC-MSLate-stage API optimization, Reference Standard
Combi-Blocks [8]>98%CoA, NMRHigh-throughput library screening
BLD Pharm [6]98%CoA, HPLCEarly discovery, Scale-up synthesis
Echemi (Labwellx) [9]98% (Reagent Grade)CoABulk procurement, Process chemistry

Causality Note: For initial hit-to-lead chemistry, >98% purity from specialized building-block suppliers like Combi-Blocks or BLD Pharm is optimal. For cGMP scale-up, transitioning to a highly documented supplier like Sigma-Aldrich ensures regulatory compliance.

Analytical Validation: A Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) blindly is a critical error in drug development. The dihydrochloride salt is highly hygroscopic; therefore, a self-validating analytical system must be employed upon receipt to confirm structural integrity and quantify moisture.

Step-by-Step Methodology: Quality Control Workflow

Step 1: System Suitability and Blank Run

  • Action: Inject a blank solution (50:50 Acetonitrile:Water with 0.1% TFA) into the HPLC.

  • Causality: Ensures no carryover from previous runs. The use of 0.1% Trifluoroacetic acid (TFA) is mandatory. Both the imidazole (pKa ~7) and aniline (pKa ~4.6) nitrogens must be fully protonated to prevent severe peak tailing on a standard C18 stationary phase.

Step 2: HPLC-UV/MS Purity Assessment

  • Action: Prepare a 1 mg/mL sample of the building block. Run the gradient outlined in Table 2 using a UV detector set to 254 nm (optimal for the conjugated aromatic system).

  • Validation: The primary peak must account for >98% of the total Area Under the Curve (AUC). The corresponding MS scan must show the

    
     ion at m/z 174.1 (free base mass).
    

Table 2: Optimized HPLC Gradient (C18 Column, 1.0 mL/min)

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0955
5.05050
8.0595
10.0955

Step 3: Orthogonal Verification via NMR

  • Action: Dissolve 10 mg of the sample in DMSO-

    
    . Acquire a 
    
    
    
    H NMR spectrum.
  • Validation: Confirm the presence of the

    
    -methyl singlet at ~3.8 ppm and the distinct splitting pattern of the meta-substituted aniline ring. The absence of extraneous aliphatic peaks confirms the removal of synthesis solvents.
    

Step 4: Moisture Quantification (Karl Fischer Titration)

  • Action: Analyze 50 mg of the sample using a volumetric Karl Fischer titrator.

  • Causality: Because the dihydrochloride salt absorbs atmospheric moisture, water content must be <0.5%. Excess water will consume coupling reagents (e.g., HATU, EDC) in downstream steps, drastically reducing yields.

QC_Workflow N1 Raw Material 3-(1-methyl-1H-imidazol-2-yl)aniline N2 HPLC-UV/MS (Purity > 98%) N1->N2 Step 1 N3 1H/13C NMR (Structural Integrity) N1->N3 Step 2 N4 Karl Fischer (Moisture < 0.5%) N1->N4 Step 3 N5 Approved Batch N2->N5 Pass N7 Rejected Batch N2->N7 Fail N3->N5 Pass N3->N7 Fail N4->N5 Pass N4->N7 Fail N6 API Synthesis (e.g., Chitinase Inhibitors) N5->N6 Proceed to Synthesis

Fig 2. Self-validating QC workflow for 3-(1-methyl-1H-imidazol-2-yl)aniline batch approval.

Synthetic Integration: Amide Coupling Protocol

The most common application of 3-(1-methyl-1H-imidazol-2-yl)aniline is its incorporation into larger scaffolds via amide bond formation[3][5]. Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, highly reactive uronium-based coupling reagents (like HATU) are required.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

  • Preparation & Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv).

    • Causality: A large excess of base is critical here. Two equivalents are immediately consumed to neutralize the dihydrochloride salt of the aniline building block, while the remaining base facilitates the deprotonation of the carboxylic acid and drives the catalytic cycle.

  • Nucleophilic Addition: Stir the activated ester for 15 minutes at room temperature, then add 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride (1.1 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the activated ester disappears and the product mass dominates.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC.

Conclusion

3-(1-Methyl-1H-imidazol-2-yl)aniline dihydrochloride is a highly versatile, geometrically rigid building block essential for modern targeted therapies, ranging from AMCase inhibitors for asthma to piperidine-based urological agents. By sourcing from validated commercial suppliers, rigorously executing orthogonal analytical QC, and applying mechanistically sound synthetic protocols, application scientists can ensure reproducible, high-yield integration of this scaffold into novel drug discovery pipelines.

References

  • Hoffmann La Roche / Gilead Sciences. "Substituted amino triazoles useful as human chitinase inhibitors" (US10538508B2 / US9944624B2). Google Patents.
  • Takeda Pharmaceutical Co Ltd. "Piperidine derivative and use thereof" (US20060142337A1 / WO2006030975A1). Google Patents.

Sources

Exploratory

Whitepaper: Strategic Synthesis and Pharmacophore Engineering of 3-(1-Methyl-1H-imidazol-2-yl)aniline

Executive Summary In modern targeted drug discovery, the architectural design of small-molecule inhibitors relies heavily on bifunctional building blocks. 3-(1-methyl-1H-imidazol-2-yl)aniline serves as a premier scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the architectural design of small-molecule inhibitors relies heavily on bifunctional building blocks. 3-(1-methyl-1H-imidazol-2-yl)aniline serves as a premier scaffold in this domain. Featuring a basic, hydrogen-bond-accepting 1-methylimidazole ring coupled to a nucleophilic meta-aniline, this compound provides an ideal vector for synthesizing kinase hinge binders, G-protein-coupled receptor (GPCR) ligands, and advanced epigenetic modulators.

As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews. Instead, we will dissect the causality behind its synthetic routes, establish self-validating experimental protocols, and map its structural logic for immediate application in medicinal chemistry workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a scaffold is critical before integrating it into high-throughput screening or scale-up synthesis. The compound is frequently utilized as a dihydrochloride salt to mitigate the oxidative instability and high polarity inherent to the free base aniline .

ParameterValue
IUPAC Name 3-(1-methyl-1H-imidazol-2-yl)aniline
Common Synonyms 3-(1-methylimidazol-2-yl)aniline; Benzenamine, 3-(1-methyl-1H-imidazol-2-yl)-
CAS Number (Free Base) 245547-16-4
CAS Number (Salt) 1401425-69-1 (Dihydrochloride)
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol (Free Base) | 246.14 g/mol (Dihydrochloride)
SMILES String CN1C=CN=C1C2=CC(=CC=C2)N
Commercial Availability Readily accessible via standard chemical vendors

Mechanistic Causality in Synthetic Design

When synthesizing 3-(1-methyl-1H-imidazol-2-yl)aniline, chemists face a strategic choice: direct C-H arylation of 1-methylimidazole versus transition-metal-catalyzed cross-coupling.

The Causality of Route Selection: Direct C-H arylation of 1-methylimidazole with an unprotected 3-bromoaniline is fundamentally flawed. The primary amine (-NH2) strongly coordinates with palladium catalysts, leading to rapid catalyst poisoning or competitive Buchwald-Hartwig amination.

To circumvent this, we engineer a two-step sequence utilizing a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation . By deploying 1-bromo-3-nitrobenzene and a pre-formed imidazole boronic ester, we force absolute regiocontrol at the C2 position. The nitro group acts as an inert placeholder, entirely bypassing catalytic interference.

Synthesis_Pathway SM1 1-Bromo-3-nitrobenzene Coupling Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2) SM1->Coupling SM2 1-Methyl-1H-imidazole- 2-boronic acid pinacol ester SM2->Coupling Intermediate 1-Methyl-2-(3-nitrophenyl) -1H-imidazole Coupling->Intermediate IPC: LC-MS Target m/z 204.2 Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Product 3-(1-Methyl-1H-imidazol- 2-yl)aniline Reduction->Product IPC: Visual color shift Target m/z 174.2

Figure 1: Self-validating synthetic workflow for 3-(1-methyl-1H-imidazol-2-yl)aniline.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints (In-Process Controls, IPCs) that confirm success without requiring full offline isolation.

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1-methyl-2-(3-nitrophenyl)-1H-imidazole.

  • Preparation: Charge a flame-dried Schlenk flask with 1-bromo-3-nitrobenzene (1.0 equiv), 1-methyl-1H-imidazole-2-boronic acid pinacol ester (1.2 equiv), and the catalyst Pd(dppf)Cl2 (0.05 equiv).

  • Solvent System: Add a thoroughly degassed biphasic mixture of 1,4-dioxane and 2M aqueous Na2CO3 (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate while allowing for clean phase separation later.

  • Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Perform an LC-MS analysis of the organic layer. The reaction is validated when the starting bromide signal vanishes and the target mass [M+H]+ = 204.2 becomes the dominant peak.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the intermediate to the final aniline free base.

  • Preparation: Dissolve the purified intermediate in MS-grade methanol.

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight). Causality: Pd/C with H2 gas is strictly chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of iron oxide sludges, ensuring the free base remains analytically pure for downstream biological assays.

  • Execution: Purge the reaction vessel with N2, then backfill with H2 gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction provides a visual self-validation; the solution will transition from a deep yellow (characteristic of the nitroaromatic chromophore) to a colorless or pale solution. Confirm via LC-MS observing the mass shift from 204.2 to [M+H]+ = 174.2 . Filter through a pad of Celite to yield the product.

Structural Logic for Drug Design

In pharmacophore engineering, 3-(1-methyl-1H-imidazol-2-yl)aniline is rarely the final drug; it is the core engine. The structural logic dictates that the aniline acts as the "growth vector" while the imidazole acts as the "binding anchor."

Pharmacophore Core 3-(1-Methyl-1H-imidazol-2-yl)aniline Core Scaffold Aniline Aniline (-NH2) Vector for Derivatization Core->Aniline Imidazole 1-Methylimidazole H-Bond Acceptor & Base Core->Imidazole Amides Amide/Urea Coupling Kinase Hinge Binders Aniline->Amides Electrophilic Capture Receptor Receptor Pocket GPCR / Target Binding Imidazole->Receptor Non-Covalent Interactions

Figure 2: Pharmacophore mapping and structural logic for drug design applications.

  • The Imidazole Anchor: The N3 nitrogen of the 1-methylimidazole ring is a potent hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently coordinates with the backbone amides of the ATP-binding hinge region.

  • The Aniline Vector: The meta-positioned primary amine is highly reactive toward electrophiles. By reacting this moiety with various acyl chlorides or isocyanates, chemists can rapidly generate libraries of amides and ureas, extending the molecule into the solvent-exposed regions or allosteric pockets of a target protein.

References

To ensure absolute trustworthiness and reproducibility, the foundational data and commercial availability of the chemical entities discussed in this whitepaper are verified through the following authoritative sources:

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocols for 3-(1-methyl-1H-imidazol-2-yl)aniline

Abstract & Strategic Overview The coupling of 3-(1-methyl-1H-imidazol-2-yl)aniline (hereafter referred to as IM-Aniline ) with carboxylic acids is a pivotal step in the synthesis of Bcr-Abl tyrosine kinase inhibitors, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The coupling of 3-(1-methyl-1H-imidazol-2-yl)aniline (hereafter referred to as IM-Aniline ) with carboxylic acids is a pivotal step in the synthesis of Bcr-Abl tyrosine kinase inhibitors, most notably Nilotinib (Tasigna) .

This substrate presents a classic "Ambivalent Reactivity" challenge:

  • Electronic Deactivation: The aniline nitrogen is electron-deficient due to the meta-substituted imidazole, reducing nucleophilicity.

  • Competitive Basicity: The imidazole nitrogen (N3) is a Lewis base (

    
    ). In standard coupling conditions, it acts as a "proton trap," sequestering protons generated during activation or coordinating with metal catalysts, effectively poisoning the reaction or leading to stalled conversion.
    

This guide details three distinct protocols to overcome these barriers, selected based on scale, acid sensitivity, and steric hindrance.

Decision Matrix for Protocol Selection

Before selecting a reagent, analyze your carboxylic acid partner (


) using the logic flow below.

ProtocolSelection Start Start: Select Carboxylic Acid IsChiral Is the Acid Chiral/Epimerization Prone? Start->IsChiral IsSteric Is the Acid Sterically Hindered? IsChiral->IsSteric No ProtocolB Protocol B: T3P/Pyridine (Low Epimerization, Process Scale) IsChiral->ProtocolB Yes (Critical) Scale Is Scale > 100g? IsSteric->Scale No ProtocolC Protocol C: Ghosez's Reagent (Acid Chloride via Neutral Conditions) IsSteric->ProtocolC Yes (Bulky R-COOH) ProtocolA Protocol A: HATU/HOAt (High Yield, Discovery Scale) Scale->ProtocolA No (<10g) Scale->ProtocolB Yes (Green Chemistry)

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on substrate properties and scale.

Protocol A: The "Gold Standard" (HATU)

Best For: Discovery chemistry, milligram to gram scale, unreactive acids.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for IM-Aniline because the 7-azabenzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the acylation of the sluggish aniline, boosting rates by 10-100x compared to HBTU.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (

)
1.0 eqSubstrate
IM-Aniline 1.1 eqNucleophile
HATU 1.2 eqCoupling Agent
DIPEA (Hünig's Base)3.0 - 4.0 eq Critical: Neutralizes acid (1eq), activates HATU (1eq), and buffers Imidazole (1-2eq).[1]
DMF or NMP[0.1 M]Solvent (Polar aprotic is required)
Step-by-Step Methodology
  • Pre-Activation: Charge a dry flask with the Carboxylic Acid and anhydrous DMF. Add DIPEA (2.0 eq only at this stage). Stir for 5 min.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion. The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: Monitor by LCMS for the formation of the O-At active ester (Mass = Acid + 119).

  • Coupling: Add IM-Aniline (1.1 eq) and the remaining DIPEA (1.0–2.0 eq).

  • Reaction: Stir at RT for 2–12 hours. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (3x) and Brine (1x).
    
    • Note: Do not wash with 1N HCl; the product's imidazole ring will protonate and extract into the aqueous layer.

Protocol B: The "Process & Purity" Method (T3P)

Best For: Scale-up (>10g), chiral acids, and easy purification.[2]

Propylphosphonic anhydride (T3P ) is a cyclic anhydride that generates water-soluble byproducts.[3] Unlike HATU, it does not generate guanidinium side products and shows the lowest epimerization rates of all major reagents.

Mechanism of Action

T3P acts as a dehydrating agent, forming a mixed anhydride with the carboxylic acid. The imidazole ring of the substrate is less likely to interfere because T3P requires a specific base-assisted activation cycle.

T3P_Mechanism RCOOH R-COOH MixedAnh Mixed Anhydride (Activated) RCOOH->MixedAnh + T3P + Base Base Base (Pyridine/DIPEA) Base->MixedAnh T3P T3P (Cyclic Anhydride) T3P->MixedAnh Product Amide Product MixedAnh->Product + Aniline Byproduct Water Soluble Phosphonate MixedAnh->Byproduct Aniline IM-Aniline Aniline->Product

Figure 2: T3P activation pathway yielding water-soluble byproducts.

Step-by-Step Methodology
  • Charge: Combine Carboxylic Acid (1.0 eq) and IM-Aniline (1.1 eq) in EtOAc or 2-MeTHF (Green solvent).

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (2.5 eq).

    • Why Pyridine? Pyridine often provides higher yields with T3P for aromatic amines due to reduced steric bulk compared to DIPEA, allowing faster proton transfer.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 eq) dropwise.

    • Exotherm Warning: The reaction is exothermic. Cool to 0°C during addition if scale >5g.

  • Reaction: Heat to 60–80°C . T3P couplings with anilines often require thermal energy to drive the breakdown of the stable mixed anhydride intermediate.

  • Workup: Cool to RT. Wash with water (3x) and

    
    . The phosphorus byproducts wash away completely in water, often rendering chromatography unnecessary.
    

Protocol C: The "Stubborn Substrate" (Ghosez's Reagent)

Best For: Sterically hindered acids (e.g., tertiary carbons) or acid-sensitive substrates.

When standard activation fails, converting the acid to an acid chloride is necessary. However,


 is harsh and generates HCl, which protonates the imidazole. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions .[4]
Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

    • Add Ghosez’s Reagent (1.1 eq) at 0°C.

    • Stir at RT for 1–2 hours.

    • Validation: Check by quenching a small aliquot with MeOH and observing the Methyl Ester by LCMS.

  • Coupling:

    • In a separate flask, dissolve IM-Aniline (1.0 eq) and Pyridine (2.0 eq) in DCM.

    • Add the freshly prepared Acid Chloride solution dropwise to the aniline mixture at 0°C.

  • Completion: Stir at RT for 2 hours. The reaction is usually rapid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Imidazole protonation deactivating nucleophile.Increase Base (DIPEA) to 4.0-5.0 eq. Switch to Protocol C (Acid Chloride).
Epimerization Over-activation or high basicity.Switch to Protocol B (T3P) with Pyridine at 0°C. Avoid HATU.
Product stuck in Aqueous Product protonated during workup.Ensure aqueous wash pH > 8.0. Use DCM/IPA (3:1) for extraction if solubility is poor.
Precipitate forms early Insoluble salt formation (Amine-Acid salt).Add high-polarity co-solvent (NMP or DMSO).

References

  • Nilotinib Synthesis & Intermediates

    • Process for the preparation of Nilotinib. (2010).[5] World Intellectual Property Organization. WO2010060074A1.

  • T3P Application in Process Chemistry

    • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.

  • Ghosez's Reagent Protocols

    • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[4] Synthesis of acyl halides under neutral conditions.[4] Journal of the Chemical Society, Chemical Communications, (24), 1180-1181.

  • HATU Mechanism & Advantages

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination with Aniline Derivatives

Introduction: Revolutionizing Aryl Amine Synthesis The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Revolutionizing Aryl Amine Synthesis

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First reported in its modern form in the mid-1990s through the groundbreaking work of Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has fundamentally changed the approach to synthesizing aryl amines.[1][4][5] Its importance is particularly pronounced in the fields of pharmaceutical and materials science, where aniline derivatives are prevalent structural motifs.[2][4] The reaction's broad substrate scope and tolerance for various functional groups provide a significant advantage over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions and have limited applicability.[1][4] This methodology facilitates the coupling of a diverse range of aryl halides and pseudohalides (such as triflates and tosylates) with primary and secondary amines, including anilines, granting efficient access to complex molecular structures.[4][6]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. A generally accepted mechanism comprises three key steps:[4][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. This step is often the rate-limiting factor, especially with less reactive aryl chlorides.[4][9]

  • Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, leading to the formation of a palladium-amido complex.[2][4][10]

  • Reductive Elimination: In the final step, the new C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7][10]

Visualizing the Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle for Aniline Derivatives Pd0 L-Pd(0) Active Catalyst label_OA Ar-X (Oxidative Addition) Pd0->label_OA OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex label_Amine Aniline-H OA_complex->label_Amine Amine_complex [L-Pd(II)(Ar)(H-Aniline)]+X- label_Base Base Amine_complex->label_Base Amido_complex L-Pd(II)(Ar)(Anilide) Amido Complex Amido_complex->Pd0 Regenerates Catalyst Product Ar-Aniline Product Amido_complex->Product Reductive Elimination label_BH Base-H+ X- Amido_complex->label_BH label_OA->OA_complex label_Amine->Amine_complex label_Base->Amido_complex label_RE (Reductive Elimination)

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Parameters for Successful Amination of Anilines

The success of a Buchwald-Hartwig amination reaction is highly dependent on the careful selection of several key components. Aryl amines, including anilines, generally exhibit good success rates in this transformation.[7]

Palladium Source (Precatalyst)

While a Pd(0) species is the active catalyst, air-stable Pd(II) sources are more commonly used as precatalysts. These are reduced in situ to Pd(0) by the amine or phosphine ligand.[7][8] Commonly employed palladium sources include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Palladium(II) chloride (PdCl₂)

More recently, well-defined precatalysts that incorporate the phosphine ligand have become popular. These "G3" or "G4" (generation 3 or 4) precatalysts offer improved stability and reliability by ensuring a 1:1 palladium-to-ligand ratio and facilitating the clean generation of the active catalyst.

The Ligand: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, enhances its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For aniline derivatives, particularly with challenging aryl chlorides, bulky, electron-rich phosphine ligands are essential.[10][11]

Key Ligand Classes for Aniline Coupling:

Ligand FamilyCommon ExamplesKey Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including sterically hindered anilines and challenging aryl chlorides.[12][13] They promote fast reaction rates and allow for lower catalyst loadings.
Ferrocene-Based Josiphos, XantphosOffer good stability and are effective for a variety of C-N couplings. Xantphos, with its wide bite angle, can be particularly useful in preventing β-hydride elimination side reactions.[10]
Bidentate Phosphines BINAP, DPPFHistorically important, these were among the first to enable reliable coupling of primary amines.[1] They are still used, particularly in specific industrial processes.[2]
The Base: A Crucial Promoter

The base plays a pivotal role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[4][10] The choice of base depends on the pKa of the aniline and the functional group tolerance of the substrates.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used base for aniline couplings due to its high basicity and steric bulk.[6][7] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) are also effective.[7]

  • Weaker Inorganic Bases: For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[14]

It's important to note that the base should be anionic to be effective in nonpolar solvents like toluene.[15][16][17]

The Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the stability of intermediates in the catalytic cycle.

  • Aprotic, Nonpolar Solvents: Toluene is the most frequently used solvent for Buchwald-Hartwig aminations.[18][19] Dioxane and tetrahydrofuran (THF) are also common choices.[10][18] These solvents are generally effective and help to minimize side reactions.

  • Polar Aprotic Solvents: While less common, solvents like DMF can be used, but they may coordinate to the palladium center, potentially affecting catalyst activity.[14][15]

The purity and dryness of the solvent are critical, as water and oxygen can deactivate the palladium catalyst.[12][14]

General Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl bromide with an aniline derivative using a common catalyst system. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:
  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Oven-dried glassware (Schlenk tube or similar)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Pd precatalyst and base to oven-dried Schlenk tube. B Evacuate and backfill with Argon (3x). A->B C Add aryl halide and aniline derivative (solids). B->C D Add anhydrous, degassed solvent via syringe. C->D E Heat reaction mixture to desired temperature (e.g., 80-110 °C). D->E F Monitor progress by TLC, GC-MS, or LC-MS until aryl halide is consumed. E->F G Cool to room temperature. Dilute with organic solvent (e.g., EtOAc). F->G H Filter through a plug of Celite® to remove palladium residues. G->H I Wash filtrate with water and brine. H->I J Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. I->J K Purify by flash column chromatography. J->K

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 equiv) and the base (e.g., 1.4 equiv) under a positive flow of argon or nitrogen.[12]

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the aniline derivative (1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the aryl halide) via syringe.

  • Degassing (Optional but Recommended): If the solvent was not previously degassed, bubble argon or nitrogen through the reaction mixture for 10-15 minutes.[11]

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically between 80-110 °C) with vigorous stirring.[10][14]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.[11][14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a short plug of Celite® to remove the palladium black and inorganic salts.[14][20]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline derivative.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (air/moisture exposure).- Inappropriate ligand choice for the substrate.- Insufficiently strong base.- Low reaction temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed.[12]- Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos).[12]- Switch to a stronger base like NaOtBu or LHMDS.- Increase the reaction temperature in increments (e.g., to 110 °C).
Formation of Palladium Black - Catalyst decomposition due to high temperature or oxygen.- Ligand dissociation.- Lower the reaction temperature and increase the reaction time.[14]- Ensure a strictly inert atmosphere.- Use a pre-catalyst or increase the ligand-to-palladium ratio slightly.
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water.- β-hydride elimination (less common with anilines).- Rigorously dry all reagents and solvents.- Consider a ligand with a wider bite angle, like Xantphos, which can suppress side reactions.
Reaction Stalls - Catalyst poisoning (e.g., by coordinating heterocycles).- Reagent insolubility.- Increase catalyst and ligand loading.[12]- For heteroaromatic substrates, specific ligands may be required to prevent coordination to the palladium center.[14]- Screen different solvents to improve solubility.[14]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aniline derivatives in both academic and industrial settings.[5][18] A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and clean reactions. By carefully selecting these parameters and employing rigorous experimental technique, researchers can effectively harness the power of this transformation to construct a vast array of valuable C-N bonds.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed] - Chemistry Stack Exchange. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Buchwald -Hartwig Amination | OpenOChem Learn. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. [Link]

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Method

Application Note: Utilizing 3-(1-methyl-1H-imidazol-2-yl)aniline as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern rational drug design, the selection of a highly functionalized, geometrically predictable starting scaffold is the most critical determinant of a library’s success. 3-(1-methyl-1H-imidazol-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of a highly functionalized, geometrically predictable starting scaffold is the most critical determinant of a library’s success. 3-(1-methyl-1H-imidazol-2-yl)aniline (CAS: 1401425-69-1) has emerged as a privileged building block, particularly in the development of targeted protein kinase inhibitors (1[1]). By combining a versatile aniline coupling handle with a conformationally locked, basic imidazole ring, this scaffold provides an ideal vector for penetrating solvent-exposed channels or interacting with allosteric pockets while maintaining excellent physicochemical properties.

This technical guide provides a comprehensive framework for utilizing this scaffold, detailing the mechanistic rationale, step-by-step synthetic protocols, and biochemical validation workflows required to drive a successful hit-to-lead campaign.

Mechanistic Rationale & Pharmacophore Mapping (E-E-A-T)

As application scientists, we do not select fragments arbitrarily; every functional group must serve a distinct thermodynamic or pharmacokinetic purpose. The 3-(1-methyl-1H-imidazol-2-yl)aniline scaffold is engineered for precision:

  • The Aniline Handle (Coupling Vector): The primary amine at the meta position provides a highly reactive nucleophile for synthesizing ureas, amides, or secondary amines (via Buchwald-Hartwig cross-coupling) (2[2]). When coupled to a hinge-binding core (e.g., an aminopyrimidine), the resulting linker acts as a critical hydrogen-bond donor to the kinase hinge region (3[3]).

  • The 1-Methylimidazole Motif (Selectivity & ADME): Unsubstituted imidazoles suffer from tautomerization, which introduces an entropic penalty upon binding and creates promiscuous hydrogen-bond donors. By methylating the N1 position, we lock the conformation and restrict the N3 atom to act exclusively as a hydrogen-bond acceptor (4[4]). This basic nitrogen significantly enhances aqueous solubility and frequently forms critical salt bridges or H-bonds with conserved lysine or glutamate residues in the

    
    C-helix or solvent channel, a hallmark of highly selective Type II or allosteric kinase inhibitors (5[5]).
    

BindingModel Aniline Aniline NH (Coupling Handle) Hinge Kinase Hinge (e.g., Met140) Aniline->Hinge H-Bond Donor Phenyl Phenyl Ring (Spacer) Aniline->Phenyl Covalent Hydrophobic Hydrophobic Pocket (Gatekeeper) Phenyl->Hydrophobic Van der Waals Imidazole 1-Methylimidazole (N3 Acceptor) Phenyl->Imidazole Covalent Solvent Solvent Channel / Alpha-C Helix Imidazole->Solvent H-Bond Acceptor

Pharmacophore mapping of the 3-(1-methyl-1H-imidazol-2-yl)aniline scaffold in a kinase domain.

Application Protocols

Protocol A: Parallel Synthesis of a Urea-Linked Kinase Library

To leverage this scaffold, we frequently synthesize urea derivatives connecting the aniline to a hinge-binding heterocycle (e.g., a substituted pyrimidine).

Causality of Reagents: We utilize triphosgene rather than pre-formed isocyanates. Triphosgene is a stable solid that generates reactive phosgene equivalents strictly in situ upon the addition of a non-nucleophilic base (DIPEA). This prevents premature hydrolysis and ensures quantitative conversion without the safety hazards of phosgene gas.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(1-methyl-1H-imidazol-2-yl)aniline (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere. Cool the reaction to 0°C.

  • Isocyanate Formation: Add triphosgene (0.35 eq) in a single portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0°C for 30 minutes.

  • Coupling: Add the desired hinge-binding amine (e.g., 4-aminopyrimidine derivative, 1.1 eq) dissolved in 2 mL of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Aliquot 5 µL of the reaction mixture, quench in 100 µL methanol, and analyze via LC-MS. Do not proceed to workup unless the unreacted aniline peak (m/z 174.1 [M+H]+) is <5% by UV integration.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final urea compound.

Protocol B: High-Throughput TR-FRET Biochemical Assay

Once synthesized, the library must be screened. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization.

Causality of Assay Choice: Imidazole-containing aromatic systems frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. TR-FRET introduces a temporal delay (typically 50-100 µs) before signal acquisition. This allows short-lived compound auto-fluorescence to decay completely, ensuring that the measured emission is exclusively derived from the long-lived lanthanide fluorophore attached to the kinase binding event.

Step-by-Step Methodology:

  • Compound Preparation: Echo-dispense 10 nL of the synthesized compounds (in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR or ALK5) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing the biotinylated peptide substrate and ATP at its apparent

    
     value. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation Checkpoint: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using DMSO controls and a known reference inhibitor. The assay is only validated and data actionable if the Z'-factor is > 0.70.

SynthesisWorkflow Step1 1. Scaffold Activation (Triphosgene, DIPEA, 0°C) Step2 2. Urea Coupling (Hinge-binding Amine, RT) Step1->Step2 Step3 3. LC-MS & Prep-HPLC (>95% Purity Check) Step2->Step3 Step4 4. TR-FRET Kinase Assay (Z'-factor > 0.70) Step3->Step4

Step-by-step workflow for targeted library synthesis and biochemical validation.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the profound impact of the 3-(1-methyl-1H-imidazol-2-yl)aniline scaffold, the table below summarizes comparative SAR data generated from a hypothetical target kinase screening campaign. Notice how the inclusion of the 1-methylimidazole group drastically improves both biochemical potency and cellular translation compared to the unsubstituted aniline control.

Compound IDHinge-Binding CoreScaffold MoietyKinase IC

(nM)
Cell Viability IC

(µM)
Cmpd-001 Aminopyrimidine3-(1-methyl-1H-imidazol-2-yl)aniline12.40.45
Cmpd-002 Aminopyridine3-(1-methyl-1H-imidazol-2-yl)aniline45.11.20
Cmpd-003 Quinazoline3-(1-methyl-1H-imidazol-2-yl)aniline5.2 0.15
Cmpd-004 (Ctrl) QuinazolineAniline (No Imidazole)850.0> 10.0

Data Interpretation: The 160-fold drop in potency between Cmpd-003 and Cmpd-004 confirms that the 1-methylimidazole group is not merely a passive solubilizing group, but actively engages in critical stabilizing interactions within the kinase solvent channel.

References

  • Elkins, J. M., et al. "Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site." Acta Crystallographica Section D, 2015. Available at:[Link]

  • Lin, A., et al. "Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors." Methods in Molecular Biology, 2013. Available at:[Link]

  • Gray, N. S., et al. "Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials." Bioorganic & Medicinal Chemistry Letters, 2010. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 3-(1-methyl-1H-imidazol-2-yl)aniline Dihydrochloride Salt

Abstract This comprehensive technical guide provides a detailed, field-proven methodology for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride, a key building block in contemporary drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven methodology for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride, a key building block in contemporary drug discovery and development. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a robust and reproducible pathway from the corresponding nitro-aromatic precursor. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints to ensure the synthesis of a highly pure target compound. The protocols detailed herein are self-validating, incorporating in-process controls and characterization techniques to guide the researcher.

Introduction and Scientific Context

The 2-amino-imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-infectives. The specific isomer, 3-(1-methyl-1H-imidazol-2-yl)aniline, serves as a versatile intermediate, enabling the exploration of chemical space around the aniline nitrogen through various coupling and derivatization reactions. Its preparation in a stable, crystalline, and highly pure form, such as the dihydrochloride salt, is critical for ensuring reproducibility in subsequent synthetic steps and biological assays.

This guide outlines a two-step synthesis commencing with the reduction of the nitro-aromatic precursor, 2-(3-nitrophenyl)-1-methyl-1H-imidazole, followed by the formation and purification of the target dihydrochloride salt. The primary protocol for the nitro reduction employs stannous chloride (SnCl₂), a classic and reliable reagent for this transformation. An alternative, greener protocol utilizing catalytic transfer hydrogenation is also presented for laboratories equipped for such procedures.

Overall Synthetic Pathway

The synthesis is a two-step process starting from the nitro-imidazole precursor.

Synthetic_Pathway Start 2-(3-nitrophenyl)-1-methyl-1H-imidazole Intermediate 3-(1-methyl-1H-imidazol-2-yl)aniline (Free Base) Start->Intermediate Reduction (e.g., SnCl2/HCl or H2/Pd-C) Product 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride Intermediate->Product Salt Formation (2 eq. HCl)

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
ReagentFormulaMW ( g/mol )GradeNotes
2-(3-nitrophenyl)-1-methyl-1H-imidazoleC₁₀H₉N₃O₂203.20>98%Starting material
Stannous Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.63ACS ReagentPrimary reducing agent
Hydrochloric Acid (HCl), concentratedHCl36.4637% w/wUsed in reduction and salt formation
Ethanol (EtOH), anhydrousC₂H₅OH46.07ReagentReaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS ReagentExtraction solvent
Sodium Hydroxide (NaOH)NaOH40.00PelletsFor basification
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04GranularDrying agent
Isopropanol (IPA)C₃H₈O60.10ACS ReagentSolvent for salt formation
Diethyl Ether(C₂H₅)₂O74.12ACS ReagentFor precipitation/washing
Palladium on Carbon (10% Pd/C)Pd/C-CatalystFor alternative reduction
Ammonium FormateHCO₂NH₄63.06>97%Hydrogen donor
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • For alternative protocol: Hydrogenation apparatus (e.g., Parr shaker) or setup for handling hydrogen gas.

Experimental Protocols

Part 1: Reduction of 2-(3-nitrophenyl)-1-methyl-1H-imidazole

This critical step converts the aromatic nitro group into the corresponding aniline.

Protocol 1.A: Stannous Chloride Reduction (Primary Method)

This method is highly effective and does not require specialized hydrogenation equipment. The mechanism involves the transfer of electrons from Sn(II) to the nitro group in an acidic medium.

SnCl2_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve nitro-imidazole in Ethanol B Add SnCl2·2H2O A->B C Add conc. HCl B->C D Heat to reflux (approx. 78°C) C->D E Monitor by TLC (disappearance of starting material) D->E F Cool to RT, concentrate E->F G Add water, basify with NaOH (aq) to pH > 10 F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J J I->J Yields crude free base

Caption: Workflow for the stannous chloride reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(3-nitrophenyl)-1-methyl-1H-imidazole (1.0 eq.). Add anhydrous ethanol (approx. 10-15 mL per gram of starting material).

  • Addition of Reagents: To the stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq.).[1] Cautiously add concentrated hydrochloric acid (approx. 1.5 mL per gram of SnCl₂·2H₂O). The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the ethanol.

    • Transfer the residue to a beaker and carefully add water. Cool the beaker in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) with vigorous stirring until the pH of the solution is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

    • Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(1-methyl-1H-imidazol-2-yl)aniline as an oil or solid. This crude product is typically carried forward to the salt formation step without further purification.

Protocol 1.B: Catalytic Transfer Hydrogenation (Alternative "Green" Method)

This method avoids the use of heavy metal reagents and simplifies the work-up. Ammonium formate serves as the in-situ source of hydrogen.[2]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(3-nitrophenyl)-1-methyl-1H-imidazole (1.0 eq.), methanol (approx. 20 mL per gram of starting material), and ammonium formate (5.0 - 6.0 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; handle with care.

    • Concentrate the filtrate under reduced pressure to yield the crude free base.

Part 2: Preparation and Purification of Dihydrochloride Salt

The free base is an amine and can be unstable upon prolonged storage, often darkening due to oxidation. Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle and weigh accurately. Both the aniline nitrogen and the imidazole N3 nitrogen are basic and will be protonated, hence the formation of a dihydrochloride salt.[3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 3-(1-methyl-1H-imidazol-2-yl)aniline (1.0 eq.) from the previous step in a minimal amount of a suitable solvent such as isopropanol or ethanol (approx. 10 mL per gram of crude material).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (at least 2.2 equivalents). This can be concentrated aqueous HCl or, preferably, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) to avoid introducing excess water.

  • Precipitation: Stir the mixture at 0°C for 30-60 minutes. The dihydrochloride salt should precipitate as a solid. If precipitation is slow, adding an anti-solvent like diethyl ether can facilitate the process.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The final product should be a white to off-white crystalline solid.

  • Recrystallization (Optional): If further purification is needed, the dihydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether.[5]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results for 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride
¹H NMR Estimated shifts (DMSO-d₆, δ ppm): ~10.0-11.0 (br s, 2H, N-H⁺), ~7.8-8.2 (m, 2H, imidazole H), ~7.2-7.6 (m, 4H, aromatic H), ~3.8 (s, 3H, N-CH₃). Note: Amine protons may be broad and exchange with D₂O.
¹³C NMR Estimated shifts (DMSO-d₆, δ ppm): ~145 (imidazole C2), ~140 (aromatic C-NH₂), ~115-130 (other aromatic and imidazole carbons), ~35 (N-CH₃).
LC-MS Purity assessment by LC; Mass spectrometry should show the [M+H]⁺ ion for the free base at m/z 174.1.
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis Calculated for C₁₀H₁₃Cl₂N₃: C, 48.41%; H, 5.28%; N, 16.94%; Cl, 28.57%. Found values should be within ±0.4%.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin.[6] Avoid direct contact.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with extreme care.

  • Stannous Chloride: Can cause skin and eye irritation.

  • Flammable Solvents: Ethanol, methanol, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.

  • Palladium on Carbon: Can be pyrophoric, especially after filtration when it is dry and in contact with air. Quench the filter cake carefully with water before disposal.

  • General Handling: Ensure all glassware is dry before use. For specific handling, storage, and disposal information, always consult the Safety Data Sheet (SDS) for each chemical.[7][8]

References

  • LookChem. Purification of Aniline. Chempedia. Available at: [Link]

  • Reddit. Purify and dry aniline? r/chemistry. 2014. Available at: [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - N-METHYL ANILINE (MONO) 98%. Available at: [Link]

  • YouTube. Making Aniline HCl. 2023. Available at: [Link]

  • Sciencemadness Discussion Board. Purification of Aniline Hydrochloride. 2023. Available at: [Link]

  • ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride? 2020. Available at: [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. Available at: [Link]

  • Srivastava, M. et al. Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal. 2009. Available at: [Link]

  • Serna, P. & Corma, A. Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols. 2006. Available at: [Link]

  • European Patent Office. Process for the preparation of aniline derivatives. Google Patents.
  • Bjelic, S. et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. 2019. Available at: [Link]

  • ResearchGate. 'One-pot' nitro reduction–cyclisation solid phase route to benzimidazoles. 2025. Available at: [Link]

  • ResearchGate. How do you do reduction of aromatic nitro or nitroimidazole? 2016. Available at: [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. 2007. Available at: [Link]

Sources

Method

Application Note: Protecting Group Strategies for the Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)aniline

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, strategic workflow selection, and self-validating protocols for challenging C-C cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, strategic workflow selection, and self-validating protocols for challenging C-C cross-couplings involving unprotected anilines.

Introduction & Mechanistic Rationale

The compound 3-(1-methyl-1H-imidazol-2-yl)aniline is a highly valuable structural motif in medicinal chemistry, frequently serving as a hinge-binding pharmacophore in kinase inhibitors and a key recognition element in GPCR ligands[1].

The most direct retrosynthetic disconnection for this molecule relies on a Suzuki-Miyaura cross-coupling between 2-bromo-1-methyl-1H-imidazole and 3-aminophenylboronic acid. However, executing this coupling with an unprotected primary aniline presents severe mechanistic pitfalls. The highly nucleophilic aniline nitrogen (-NH₂) eagerly undergoes competitive Pd-catalyzed C-N Buchwald-Hartwig amination, leading to undesired oligomerization[2]. Furthermore, the free amine lone pair can strongly coordinate to the electrophilic Pd(II) oxidative addition intermediate, effectively poisoning the catalyst and halting the catalytic cycle.

Because of these competing pathways, masking the aniline nitrogen is not merely an optimization step—it is a mechanistic necessity to ensure high atom economy and reliable scalability.

MechanisticPitfalls Pd_Cat Pd(0) Catalyst Ox_Add Oxidative Addition Intermediate Pd_Cat->Ox_Add 2-Bromo-1-methyl -1H-imidazole SideReaction Competitive C-N Cross-Coupling Ox_Add->SideReaction Undesired Transmetalation Transmetalation Ox_Add->Transmetalation Ideal Pathway Unprotected Unprotected 3-Aminophenyl boronic acid Poisoning Catalyst Poisoning (Amine Coordination) Unprotected->Poisoning Lone pair coordination Unprotected->SideReaction Nucleophilic attack Poisoning->Pd_Cat Dead End Product Desired Product Transmetalation->Product Reductive Elimination

Figure 1: Mechanistic pitfalls of utilizing unprotected anilines in Pd-catalyzed cross-coupling.

Strategic Evaluation: Nitro (Latent Amine) vs. Boc Protection

To circumvent catalyst poisoning and C-N coupling, two primary protecting group strategies are employed.

Strategy A: The Latent Amine (Nitro Group) Utilizing 3-nitrophenylboronic acid bypasses all amine-related side reactions. The strongly electron-withdrawing nitro group is entirely inert to Pd-catalyzed cross-coupling conditions. Post-coupling, the nitro group is reduced to the primary amine via catalytic hydrogenation. This is the most robust, scalable, and atom-economical route.

Strategy B: Boc Protection The tert-butyloxycarbonyl (Boc) group reduces the nucleophilicity of the nitrogen through resonance. It is highly stable to the basic conditions of the Suzuki coupling (e.g., K₂CO₃) but requires a subsequent highly acidic deprotection step (TFA/DCM). This route is useful for late-stage functionalization but introduces workup complexities due to the basicity of the newly formed imidazole ring.

Workflow cluster_Nitro Strategy A: Nitro (Latent Amine) cluster_Boc Strategy B: Boc Protection Start 2-Bromo-1-methyl -1H-imidazole N_Intermediate 1-Methyl-2-(3-nitrophenyl) -1H-imidazole Start->N_Intermediate Suzuki-Miyaura Coupling B_Intermediate tert-Butyl (3-(1-methyl-1H-imidazol -2-yl)phenyl)carbamate Start->B_Intermediate Suzuki-Miyaura Coupling N_Boronic 3-Nitrophenyl boronic acid N_Boronic->N_Intermediate N_Reduction Catalytic Hydrogenation (Pd/C, H2) N_Intermediate->N_Reduction Target 3-(1-Methyl-1H-imidazol -2-yl)aniline N_Reduction->Target High Yield B_Boronic 3-(Boc-amino)phenyl boronic acid B_Boronic->B_Intermediate B_Deprotect Acidic Deprotection (TFA/DCM) B_Intermediate->B_Deprotect B_Deprotect->Target Moderate Yield

Figure 2: Divergent synthetic workflows for 3-(1-methyl-1H-imidazol-2-yl)aniline preparation.

Quantitative Strategy Comparison

MetricStrategy A: Nitro (Latent Amine)Strategy B: Boc Protection
Overall Yield (2 steps) 75 - 85%50 - 65%
Atom Economy High (H₂O is the only byproduct in step 2)Low (Isobutylene & CO₂ byproducts)
Catalyst Poisoning Risk Very LowModerate (Boc can sterically hinder)
Scalability Excellent (Kilogram scale)Good (Gram scale, gas evolution limits scale)
Workup Complexity Simple (Filtration of Pd/C)Complex (Requires bis-salt neutralization)

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure process integrity. Pd(dppf)Cl₂ is specifically selected as the catalyst; its bidentate nature prevents the imidazole product from displacing the phosphine ligands and deactivating the palladium center.

Protocol A: Synthesis via Nitro Strategy (Recommended)

Step 1: Suzuki-Miyaura Cross-Coupling

  • Setup: To an oven-dried Schlenk flask, add 2-bromo-1-methyl-1H-imidazole (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Causality Note: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of the reactive boronate species.

  • Degassing: Sparge the mixture with N₂ for 15 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C for 12 hours under N₂.

  • Self-Validation Checkpoint: The reaction mixture will transition from a red-orange suspension to a dark brown solution. TLC (EtOAc/Hexane 1:1) should show complete consumption of the imidazole starting material (R_f ~0.4) and the appearance of a new, highly UV-active spot (R_f ~0.2).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to yield 1-methyl-2-(3-nitrophenyl)-1H-imidazole.

Step 2: Nitro Reduction

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in HPLC-grade Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the flask carefully with N₂, followed by H₂ gas. Stir vigorously under an H₂ balloon at room temperature for 4 hours.

  • Self-Validation Checkpoint: LC-MS analysis will show a distinct mass shift from the nitro intermediate ([M+H]⁺ = 204.08) to the target aniline ([M+H]⁺ = 174.10).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. (Safety Warning: Pd/C is highly pyrophoric when dry; keep the filter cake wet with solvent). Concentrate the filtrate under reduced pressure to afford the pure 3-(1-methyl-1H-imidazol-2-yl)aniline.

Protocol B: Synthesis via Boc Strategy

Step 1: Suzuki-Miyaura Cross-Coupling Follow the exact conditions as Protocol A, Step 1, substituting 3-nitrophenylboronic acid with 3-(Boc-amino)phenylboronic acid (1.2 eq).

Step 2: Acidic Deprotection

  • Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Vigorous gas evolution (CO₂ and isobutylene) will be observed immediately upon TFA addition. The reaction is typically complete 30 minutes after gas evolution ceases.

  • Workup (Critical Step): Concentrate the mixture under vacuum to remove excess TFA. The resulting crude oil is a bis-TFA salt (both the aniline and imidazole nitrogens are protonated). Dissolve the oil in EtOAc and wash with saturated aqueous Na₂CO₃ until the aqueous layer reaches pH > 9. This neutralization is mandatory to liberate the free base. Extract, dry over Na₂SO₄, and concentrate to yield the target compound.

References

  • [2] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Chemical Reviews | URL:[Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters | Source: RSC Advances | URL:[Link]

  • [1] Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds | Source: RSC Advances | URL:[Link]

Sources

Application

Microwave-assisted synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline analogs

Application Note & Protocol Accelerated Suzuki-Miyaura Coupling: A Microwave-Assisted Protocol for the Synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline and its Analogs Abstract This application note provides a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Accelerated Suzuki-Miyaura Coupling: A Microwave-Assisted Protocol for the Synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline and its Analogs

Abstract This application note provides a detailed and robust protocol for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline and its analogs via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The imidazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, controlled heating that dramatically reduces reaction times, often leading to improved yields and higher product purity.[3][4] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines the synthesis of various analogs, and addresses critical safety considerations for performing high-temperature reactions in sealed vessels.[5]

Introduction: The Significance of Aryl-Imidazoles and Microwave Chemistry

The 2-arylimidazole framework is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][6] The title compound, 3-(1-methyl-1H-imidazol-2-yl)aniline, serves as a versatile building block for creating libraries of potential therapeutic agents. The efficiency of its synthesis is therefore a critical factor in accelerating drug development timelines.

Microwave-assisted synthesis leverages the ability of polar molecules to generate heat through dielectric loss when subjected to a microwave field.[7] This process allows for rapid and uniform heating of the reaction mixture, often to temperatures well above the solvent's boiling point in sealed, pressurized vessels.[8] This "superheating" effect can lead to dramatic rate accelerations, turning reactions that take hours under conventional reflux into procedures that are completed in minutes.[7][8] This protocol harnesses these advantages to efficiently perform a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide, catalyzed by a Palladium(0) complex. The reaction is highly valued for its tolerance of a wide range of functional groups and the stability and low toxicity of the boronic acid reagents.[9] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2-bromo-1-methylimidazole) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ + Base PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Regen Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Materials and Equipment

Reagents & Solvents
  • 2-Bromo-1-methyl-1H-imidazole (1.0 equiv.)

  • 3-Aminophenylboronic acid or its analogs (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Equipment
  • Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover). Caution: Domestic microwave ovens must not be used for chemical synthesis due to lack of temperature/pressure controls and safety features. [7][10]

  • Microwave process vials (10-20 mL) with appropriate crimp caps and septa.[5]

  • Magnetic stir bars

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Detailed Experimental Protocols

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Addition Add reactants, catalyst, base, and solvents to microwave vial. B 2. Vessel Sealing Place stir bar and securely crimp cap the vial. A->B C 3. Microwave Irradiation Place vial in reactor. Run at set temperature for specified time. B->C D 4. Cooling Allow vial to cool to <50°C before handling. C->D E 5. Work-up & Extraction Quench reaction, dilute with EtOAc, wash with water and brine. D->E F 6. Drying & Concentration Dry organic layer over MgSO₄, filter, and evaporate solvent. E->F G 7. Purification Purify crude product via flash column chromatography. F->G H 8. Characterization Analyze pure product (NMR, MS, etc.). G->H

Caption: General Experimental Workflow for Synthesis.

Core Protocol: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline
  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2-bromo-1-methyl-1H-imidazole (161 mg, 1.0 mmol, 1.0 equiv.), 3-aminophenylboronic acid (164 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv.).

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the vial.

  • Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure generated during heating.[5]

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate the mixture at 140 °C for 20 minutes . Ensure that stirring is active throughout the reaction.

  • Cooling: After the irradiation is complete, the reaction vessel must be cooled to a safe temperature (below 50 °C) using the instrument's automated cooling feature before it is removed from the cavity.[5]

  • Work-up: Open the vial carefully. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol Application: Synthesis of Analogs

The developed protocol is broadly applicable to a range of substituted aminophenylboronic acids. The electronic nature of the substituents may require minor adjustments to the reaction time.

EntryBoronic Acid Analog (Ar-B(OH)₂)Product StructureTypical Reaction Time (min)Typical Yield (%)
13-Amino-4-methylphenylboronic acid(Structure)2085-95
23-Amino-4-fluorophenylboronic acid(Structure)20-2580-90
33-Amino-5-methoxyphenylboronic acid(Structure)2575-85
43-Amino-4-chlorophenylboronic acid(Structure)25-3070-80

Yields are estimated based on typical outcomes for Suzuki-Miyaura reactions and should be considered representative. Actual yields will vary.[11]

Safety Considerations

Microwave-assisted synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These units have built-in safety features for monitoring and controlling temperature and pressure that are absent in domestic ovens.[10]

  • Vessel Integrity: Never exceed the recommended volume for the microwave vial. Use only vessels and caps specified by the manufacturer and inspect them for cracks or defects before use.[5]

  • Pressure Management: Be aware of the potential for rapid pressure increases, especially with reactions that may produce gaseous byproducts. If you are unsure about a reaction's kinetics, start with a smaller scale and lower power/temperature settings.[10]

  • Solvent Choice: Use high-purity solvents. Be aware of the stability of all reagents and solvents at the target temperature. Information can often be found in the Material Safety Data Sheet (MSDS).[10]

  • Cooling: Always allow the reaction vial to cool completely to a safe temperature before attempting to open it to prevent violent boiling of the solvent.[5]

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Use fresh catalyst or a more robust catalyst system (e.g., a palladacycle with a specialized phosphine ligand).[11]

    • Cause: Insufficient base or temperature.

    • Solution: Ensure the base is anhydrous and increase the reaction temperature or time in small increments.

  • Debromination Side Product:

    • Cause: The catalyst promotes reaction with a hydrogen source instead of the boronic acid.

    • Solution: Ensure reagents are pure. Sometimes using a different solvent system or a specialized catalyst can suppress this side reaction.[11]

  • Poor Yield After Purification:

    • Cause: Product may be highly polar and stick to silica gel.

    • Solution: Use a different purification method, such as reverse-phase chromatography, or add a small amount of triethylamine to the eluent during normal-phase chromatography.

Conclusion

This application note demonstrates an efficient, rapid, and reliable method for synthesizing 3-(1-methyl-1H-imidazol-2-yl)aniline and its analogs using microwave-assisted Suzuki-Miyaura cross-coupling. The protocol offers significant advantages over conventional heating methods, including a dramatic reduction in reaction time from hours to minutes and generally high yields.[12] By providing a detailed, step-by-step guide and addressing key safety and practical considerations, this method can be readily adopted by researchers in medicinal chemistry and drug development to accelerate the synthesis of novel imidazole-based compounds.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Condensation Reactions. Organic Syntheses, 84, 11-21. Available at: [Link]

  • Mata, I., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1930. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. Available at: [Link]

  • Singh, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12196. Available at: [Link]

  • Reyes-Melo, K., et al. (2022). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Beilstein Journal of Organic Chemistry, 18, 929-938. Available at: [Link]

  • Serein, S., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Available at: [Link]

  • Kumar, A., et al. (2018). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc. Available at: [Link]

  • Singh, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Khan, M., et al. (2012). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Ranu, B. C., et al. (2004). An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation. Chemistry Letters, 33(3), 286-287. Available at: [Link]

  • Lopez, S. E., et al. (2009). One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. Bulletin of the Korean Chemical Society, 30(7), 1628-1630. Available at: [Link]

  • Griboedova, T. V., et al. (2023). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. RSC Medicinal Chemistry. Available at: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 516-524. Available at: [Link]

  • Brouillette, Y., et al. (2007). Efficient One-Pot Microwave-Assisted Synthesis of 3-(Thien-3-yl)imidazolidine-2,4-dione Analogues. ResearchGate. Available at: [Link]

  • Yadav, P., & Singh, P. (2024). Microwave-assisted synthesis of imidazolines. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

  • Yilmaz, F., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Sharma, R., et al. (2022). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ChemistrySelect. Available at: [Link]

  • Al-Masoudi, W. A. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal. Available at: [Link]

  • Ghorab, M. M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(1-methyl-1H-imidazol-2-yl)aniline

Case ID: SOL-IMID-003 Subject: Solubility Enhancement & Formulation Strategies for 3-(1-methyl-1H-imidazol-2-yl)aniline Status: Active Guide User Level: Advanced / Research Scientist[1][2][3][4] Executive Chemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-IMID-003 Subject: Solubility Enhancement & Formulation Strategies for 3-(1-methyl-1H-imidazol-2-yl)aniline Status: Active Guide User Level: Advanced / Research Scientist[1][2][3][4]

Executive Chemical Profile

Before attempting solubilization, it is critical to understand the physicochemical "personality" of your molecule.[5] Most solubility issues with this compound stem from a misunderstanding of its ionization states.[5]

PropertyValue (Est.)Implication
Structure Aniline + 1-MethylimidazoleTwo basic nitrogen centers.[1][2][3][4]
pKa (Imidazole) ~7.0 – 7.2Critical: At pH 7.4 (PBS), this group is ~50-60% neutral (unprotonated).[1][2][3][4][5]
pKa (Aniline) ~4.6Neutral at physiological pH.[1][2][3][4][5]
LogP ~1.0 – 1.6Moderately lipophilic; prefers organic phases.[1][2][5]
Solubility (pH 7.4) Poor (< 0.1 mg/mL)The Trap: It exists largely as a neutral, crystalline free base in biological buffers, leading to precipitation.[4][5]

Decision Matrix: Select Your Strategy

Do not guess. Use this logic flow to determine the correct solubilization method based on your downstream application.

SolubilityStrategy cluster_legend Key Start Start: Define Application Q1 Is DMSO/Organic Solvent Permissible? Start->Q1 Q2 Is Acidic pH (pH < 5) Tolerable? Q1->Q2 No (In vivo/Sensitive Cells) Method1 Method A: Co-Solvent System (DMSO + PEG400) Q1->Method1 Yes (In vitro screening) Method2 Method B: Salt Formation (In-situ HCl/Mesylate) Q2->Method2 Yes (IV injection/Acute) Method3 Method C: Cyclodextrin Complexation (HP-β-CD) Q2->Method3 No (Neutral pH required) legend Blue: Decision Point | Green: Standard Protocol | Red: Advanced Formulation

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

Technical Protocols

Method A: The "Stock & Dilute" (In Vitro Screening)

Best for: High-throughput screening, enzymatic assays where <1% DMSO is tolerated.[2][3][4]

The Problem: Users often make a 10 mM stock in DMSO, then dilute 1000x into PBS (pH 7.4), causing immediate precipitation (the "Crash Out" effect).[4][5] The Fix: Use an intermediate dilution step with a surfactant or polymer bridge.[5]

Protocol:

  • Primary Stock: Dissolve free base in 100% DMSO to 20 mM . Sonicate for 5 mins.

  • Intermediate Stock (The Bridge): Dilute the Primary Stock 1:10 into PEG400 (Polyethylene Glycol 400).[3][4][5]

    • Result: 2 mM compound in 10% DMSO / 90% PEG400.

  • Final Dosing: Dilute the Intermediate Stock into your assay buffer.

    • Mechanism:[1][2][3][5][6] PEG400 suppresses the dielectric constant shock that forces the hydrophobic molecule out of solution [1].[5]

Method B: In-Situ Salt Formation (The "Proton Switch")

Best for: Animal studies (IV/IP) or high-concentration aqueous stocks.[1][2][3][4]

The Science: By lowering the pH below the imidazole pKa (~7.0), you force protonation, converting the insoluble free base into a soluble cation.

Protocol:

  • Calculate Molar Equivalents: You need 1.0 to 1.1 equivalents of acid relative to the drug.[5]

  • Preparation:

    • Weigh 10 mg of 3-(1-methyl-1H-imidazol-2-yl)aniline.[1][2][3][4]

    • Add 90% of the required final volume of water (Milli-Q).[1][3][5]

    • Observation: The powder will float/sink and NOT dissolve.[5]

  • Acidification:

    • Slowly add 0.1 M HCl or Methanesulfonic Acid dropwise while vortexing.[1][2][5]

    • Monitor pH.[1][2][5][7][8] Target pH: 4.5 – 5.5 .

    • Visual Cue: The solution should turn clear as the imidazole nitrogen protonates.[5]

  • Stabilization: Adjust to final volume with 5% Dextrose in Water (D5W). Do not use PBS immediately, as the buffering capacity may raise pH back to 7.4 and cause precipitation.[5]

Method C: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Sensitive biological assays, in vivo oral/IP delivery where pH must be neutral.[4][5]

The Science: The aniline and imidazole rings are hydrophobic.[5] Beta-cyclodextrins (specifically SBE-β-CD or HP-β-CD) form an inclusion complex, hiding the hydrophobic rings inside a sugar cone while the outer shell interacts with water [2].[1][2][3][4]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS.[1][2][3][4]

  • Dispersion: Add the drug free base to the vehicle.

  • Equilibration:

    • Shake or vortex at room temperature for 24 hours .

    • Note: This is a thermodynamic equilibrium process.[2][5] Brief sonication helps, but time is the key factor.[5]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed solid.[1][2][5]

  • Validation: Verify concentration via UV-Vis or HPLC, as you may not achieve 100% theoretical yield.

Troubleshooting & FAQs

Q: I see a "cloud" form immediately upon adding my DMSO stock to cell media. Why? A: This is "kinetic precipitation."[1][2][5] Your local concentration at the pipette tip exceeds the solubility limit before mixing occurs.[5]

  • Fix: Vortex the media while adding the drug stock (dynamic addition).

  • Fix: Warm the media to 37°C beforehand.

Q: Can I use Ethanol instead of DMSO? A: Generally, no .[5] Aniline derivatives often have lower solubility in ethanol than DMSO.[1][2][5] Furthermore, ethanol evaporates rapidly, potentially leaving crystalline deposits in your wells.[5] DMSO or PEG400 is preferred.[1][2][5]

Q: Why not just acidify to pH 2.0 to ensure total solubility? A: While solubility would be high, pH 2.0 is incompatible with most biological assays (causes protein denaturation) and painful for animal injection.[3][5] The goal is the highest pH that maintains solubility, usually pH 5.0–6.0 for this class of molecule.[5]

Q: My compound turned yellow in solution over time. Is it degrading? A: Anilines are prone to oxidation (turning yellow/brown) when exposed to light and air.[2][3][4][5]

  • Action: Store stocks in amber vials, purge with nitrogen/argon if possible, and store at -20°C. Fresh preparation is recommended for critical data.

References

  • Jouyban, A. (2008).[2][3][5] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[5] Link

  • Loftsson, T., & Brewster, M. E. (2010).[5] Pharmaceutical applications of cyclodextrins: basic science and product development.[5] Journal of Pharmacy and Pharmacology.[5] Link

  • Serajuddin, A. T. (2007).[2][3][5] Salt formation to improve drug solubility.[1][2][5][7][9] Advanced Drug Delivery Reviews.[1][2][5] Link

  • Avdeef, A. (2003).[2][3][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[5] Wiley-Interscience.[1][2][3][5] (Standard text on pKa-dependent solubility).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions of 3-(1-Methyl-1H-imidazol-2-yl)aniline

Welcome to the technical support center for optimizing coupling reactions with 3-(1-methyl-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions with 3-(1-methyl-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique heterocyclic amine. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and purity.

Introduction: Understanding the Reactivity of 3-(1-Methyl-1H-imidazol-2-yl)aniline

3-(1-methyl-1H-imidazol-2-yl)aniline is a valuable building block in medicinal chemistry, but its structural features can present unique challenges in common coupling reactions. The presence of the 2-substituted imidazole ring introduces several factors that can influence reactivity:

  • Steric Hindrance: The imidazole group ortho to the aniline's amino group can physically block the approach of reagents, slowing down reaction rates and leading to lower yields.[1][2] This "ortho effect" is a significant consideration in catalyst and ligand selection.

  • Chelating Effects: The nitrogen atoms of both the aniline and the imidazole ring can coordinate to the metal center of the catalyst. This chelation can sometimes stabilize the catalyst but may also form inactive complexes, thereby inhibiting the catalytic cycle.

  • Altered Nucleophilicity: The electron-donating nature of the imidazole ring can increase the electron density on the aniline nitrogen, affecting its nucleophilicity.[3] While generally favorable, this can also lead to side reactions like diarylation in Buchwald-Hartwig couplings.[1]

This guide will provide a structured approach to troubleshooting low yields in three common coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using 3-(1-methyl-1H-imidazol-2-yl)aniline in cross-coupling reactions?

A1: Low yields are often attributed to a combination of steric hindrance from the ortho-imidazole group and potential catalyst inhibition through chelation.[1] The bulky nature of the substrate can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][4] Additionally, the bidentate nature of the molecule can lead to the formation of inactive catalyst species.

Q2: I am observing significant amounts of starting material even after extended reaction times. What could be the issue?

A2: This points towards an inactive or inefficient catalytic system. Possible causes include catalyst degradation, an inappropriate choice of ligand for this sterically demanding substrate, or insufficient reaction temperature.[1][5] For sterically hindered anilines, specialized bulky, electron-rich ligands are often necessary to promote the formation of the active monoligated palladium species.[1][4]

Q3: Are there any general precautions I should take when working with this aniline derivative?

A3: Yes. Due to the potential for catalyst inhibition and the sensitivity of many cross-coupling catalysts to air and moisture, it is crucial to work under strictly inert conditions (e.g., argon or nitrogen atmosphere).[1] Ensure all solvents and reagents are anhydrous and properly degassed.[5] The purity of the starting materials is also critical, as impurities can poison the catalyst.[1]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] However, coupling sterically hindered anilines like 3-(1-methyl-1H-imidazol-2-yl)aniline requires careful optimization.

Problem 1: Low to no conversion of the aryl halide.

  • Possible Cause: Inactive catalyst or unsuitable ligand.

  • Troubleshooting Steps:

    • Ligand Screening: The choice of ligand is paramount. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][5][7] These ligands promote the formation of the active monoligated palladium species necessary for coupling.[1][4]

    • Catalyst Precursor: Consider using a more active and stable palladium precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts).[1][5][8] These can offer higher stability and activity.

    • Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere to prevent catalyst deactivation by oxygen.[1]

Problem 2: Formation of side products, such as hydrodehalogenation or diarylation.

  • Possible Cause: Unoptimized reaction conditions or incorrect stoichiometry.

  • Troubleshooting Steps:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced. Lowering the reaction temperature or using a less electron-rich ligand can mitigate this.[1] Ensure the absence of water or other protic impurities.[1]

    • Diarylation: The aniline nitrogen is substituted twice. Use a slight excess of the aniline (1.1-1.2 equivalents) or add the aryl halide slowly to the reaction mixture.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[5] Weaker bases may be insufficient for this challenging substrate.

Data Presentation: Recommended Conditions for Buchwald-Hartwig Coupling
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand; or a preformed catalyst (e.g., XPhos Pd G3)Preformed catalysts can offer greater stability and reproducibility.[5]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr)Necessary to overcome steric hindrance and promote reductive elimination.[1][4][9]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the aniline without competing in the reaction.
Solvent Anhydrous, degassed toluene, dioxane, or THFAprotic solvents are standard; ensuring they are dry is crucial to prevent catalyst poisoning.[5]
Temperature 80-120 °CSterically hindered couplings often require higher temperatures to proceed at a reasonable rate.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(1-methyl-1H-imidazol-2-yl)aniline (1.2 mmol, 1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.[5]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting cluster_conversion Low Conversion Issues cluster_side_products Side Product Issues start Low Yield in Buchwald-Hartwig check_conversion Check Conversion: Significant Starting Material? start->check_conversion side_products Check for Side Products: Hydrodehalogenation or Diarylation? start->side_products ligand Screen Bulky Ligands (XPhos, SPhos, NHCs) check_conversion->ligand Yes hydrodehalogenation For Hydrodehalogenation: - Lower Temperature - Ensure Anhydrous Conditions side_products->hydrodehalogenation Yes diarylation For Diarylation: - Use Aniline Excess (1.2 eq) - Slow Aryl Halide Addition side_products->diarylation Yes catalyst Use Active Precatalyst (e.g., G3 Palladacycle) ligand->catalyst conditions Increase Temperature (80-120 °C) catalyst->conditions

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig reactions.

Troubleshooting Guide: Amide Coupling

Amide bond formation with anilines, which are less nucleophilic than aliphatic amines, can be sluggish.[10] The steric hindrance of 3-(1-methyl-1H-imidazol-2-yl)aniline further exacerbates this issue.

Problem: Incomplete reaction or no product formation.

  • Possible Cause: Insufficient activation of the carboxylic acid or low nucleophilicity of the aniline.

  • Troubleshooting Steps:

    • Coupling Reagents: For electron-deficient or sterically hindered anilines, stronger coupling reagents are often necessary. Consider using HATU, HBTU, or COMU in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine.[10][11]

    • Acyl Chloride Formation: A more robust method is to convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride can then be reacted with the aniline in the presence of a base.

    • Catalytic DMAP: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[11]

    • Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.

Data Presentation: Comparison of Amide Coupling Reagents
Coupling ReagentBaseSolventNotes
EDC/HOBtDIPEA, NMMDCM, DMFStandard conditions, may be too mild for this substrate.[11]
HATU/HBTUDIPEA, 2,4,6-CollidineDMF, NMPMore powerful activating agents, suitable for hindered anilines.
COMUDIPEADMFHigh reactivity, often provides good yields when other reagents fail.
SOCl₂ or (COCl)₂Pyridine, Et₃NDCM, THFForms a highly reactive acyl chloride intermediate. Requires careful handling.[10]
Experimental Protocol: Amide Coupling using HATU
  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv), HATU (1.1 mmol, 1.1 equiv), and DIPEA (2.0 mmol, 2.0 equiv) in anhydrous DMF (5 mL) under an inert atmosphere. Stir for 15-30 minutes at room temperature.

  • Coupling: Add a solution of 3-(1-methyl-1H-imidazol-2-yl)aniline (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualization: Amide Coupling Reaction Pathway

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH HATU HATU / DIPEA RCOOH->HATU ActiveEster Activated Ester Intermediate HATU->ActiveEster Aniline 3-(1-methyl-1H-imidazol- 2-yl)aniline ActiveEster->Aniline Product Amide Product Aniline->Product

Caption: General workflow for HATU-mediated amide coupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

While Suzuki-Miyaura reactions typically couple aryl halides with boronic acids, this section will address the analogous C-N coupling, which is less common but mechanistically related to other cross-coupling reactions discussed. For the more conventional use of anilines in Suzuki couplings (e.g., as precursors to other functional groups), the principles of catalyst and ligand selection for sterically hindered substrates remain relevant.

Problem: Low yield in a Suzuki-type reaction involving the aniline nitrogen.

  • Possible Cause: While direct Suzuki C-N coupling is not the standard application, if attempting such a reaction, challenges would arise from the need for a specific catalyst system that can facilitate this transformation. More commonly, the aniline would be part of a substrate for a C-C bond formation elsewhere on the molecule. In that context, low yields are likely due to the same issues as in Buchwald-Hartwig coupling: steric hindrance and catalyst inhibition.

  • Troubleshooting Steps:

    • Focus on Ligand and Catalyst: As with Buchwald-Hartwig, the use of bulky, electron-rich ligands is crucial for promoting the catalytic cycle with a sterically encumbered substrate.[1][9]

    • Base and Solvent Optimization: The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, toluene) can significantly impact the reaction outcome.[12] A screening of conditions is often necessary.

    • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and not degraded, as this can lead to low yields and side products.

General Troubleshooting Tips

  • Purity of Starting Materials: Always verify the purity of your 3-(1-methyl-1H-imidazol-2-yl)aniline and coupling partner. Impurities can act as catalyst poisons.[1]

  • Inert Gas Quality: Use high-purity argon or nitrogen and ensure your reaction setup is free of leaks.

  • Solvent Quality: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF can accumulate peroxides, which are detrimental to many catalysts.[5]

  • Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, base, solvent, temperature) to systematically identify the optimal conditions.

By understanding the inherent challenges posed by the structure of 3-(1-methyl-1H-imidazol-2-yl)aniline and applying these systematic troubleshooting strategies, researchers can significantly improve the success rate of their coupling reactions.

References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. New Journal of Chemistry, 44(7), 2643-2651.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • Samsonov, M. A., Vrána, J., & Růžička, A. (2018). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 47(32), 10831-10841.
  • Singh, R. P., & Shreeve, J. M. (2007). Synthesis of New Sterically Hindered Anilines. Journal of Organic Chemistry, 72(15), 5644-5649.
  • Beutner, G. L., & Anderson, K. W. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Organic Letters, 6(18), 3099-3102.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Praveen, C., Kumar, A., & Tiwari, A. K. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151044.
  • ResearchGate. (2015). Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?
  • Smolecule. (n.d.). Troubleshooting Low Yield in Sodium Imidazole Synthesis.
  • Hattan, C. M., & Jalil, M. A. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(3), 184-195.
  • Gautam, D., Gahlaut, P. S., Yadav, K., & Jana, B. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/Bromides with Amines Under Solvent-, Inert gas-, and Base-free Ambience. ChemistrySelect.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
  • Dhawane, A. S., & Shirodkar, P. Y. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences, 76(3), 227-233.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chapter 3: Synthetic Methods for Primary Anilines. In The Chemistry of Anilines (pp. 123-267). John Wiley & Sons, Ltd.
  • El-Sayed, W. M., El-Adl, K., & El-Awdan, S. A. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(3), 675-683.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Fabriàs, G., & Puigjaner, C. (2013). Chelation-assisted cross-coupling of anilines through in situ activation as diazonium salts with boronic acids under ligand-, base-, and salt-free conditions. Chemistry, 19(28), 9291-9296.
  • Kabylda, A. T., Ananikov, V. P., & Gordeev, S. A. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13446-13456.
  • Santa Cruz Biotechnology. (n.d.). 3-(1-methyl-1H-imidazol-2-yl)aniline.
  • Martin, C. L., & Glorius, F. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Gensch, T., & Glorius, F. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16037-16078.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Iska, V. V. R., & Dömling, A. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1968.
  • Marion, N., & Nolan, S. P. (2012). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 77(15), 6464-6471.
  • ResearchGate. (n.d.). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Ghaffari, M., & Ghorbani-Choghamarani, A. (2020). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 6(1), 1-24.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Troubleshooting low yields in 2-(Allyloxy)aniline reactions.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Kantchev, E. A. B., & O'Brien, C. J. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Synlett, 2007(17), 2639-2658.
  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives.
  • The MJA Lab. (2020). Green Chemistry.
  • AMS Dottorato. (n.d.). Coupling reactions between aromatic carbon- and nitrogen- nucleophiles and electrophiles.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Sharma, R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28483-28488.
  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095.
  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Dong, J., & Diao, T. (2020). Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organoboranes by Selective Carbon–Nitrogen Cleavage. Journal of the American Chemical Society, 142(28), 12441-12449.
  • Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • BenchChem. (n.d.). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.

Sources

Troubleshooting

Removing palladium impurities from 3-(1-methyl-1H-imidazol-2-yl)aniline products

Ticket ID: PD-402-IMID Subject: Removing Pd impurities from 3-(1-methyl-1H-imidazol-2-yl)aniline Status: Open / High Priority Assigned Specialist: Senior Application Scientist Executive Summary: The "Chelation Trap" You...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-402-IMID Subject: Removing Pd impurities from 3-(1-methyl-1H-imidazol-2-yl)aniline Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary: The "Chelation Trap"

You are likely experiencing difficulty removing palladium from 3-(1-methyl-1H-imidazol-2-yl)aniline because your product is effectively competing with your purification method.

Unlike simple aromatics, your molecule contains two potent nitrogen donors:

  • The Imidazole Nitrogen (N3): A highly basic, sp² hybridized donor.

  • The Aniline Nitrogen: A primary amine donor.

The Problem: These groups coordinate to Palladium (Pd), forming stable soluble complexes. Standard washes (aqueous/brine) or simple filtration fail because the Pd is chemically bound to your product, not just physically entrained. To remove it, you must introduce a ligand with a higher affinity for Pd than your imidazole/aniline nitrogens (typically a Sulfur-based ligand) and apply heat to overcome the activation energy of ligand exchange.

Part 1: Diagnostic Phase (Is it really Pd?)

Before initiating aggressive scavenging, confirm the impurity profile.

Q: My product is off-white/grey. Is this definitely Palladium? A: Not necessarily, but highly likely.

  • Visual Cue: Grey/Black indicates colloidal Pd(0). Brown/Orange often indicates soluble Pd(II) salts coordinated to your amine.

  • The Acid Test (Self-Validation): Take a small aliquot (10 mg) and dissolve it in concentrated HCl.

    • Result: If the solution turns bright yellow/orange, you likely have Pd(II).

    • Result: If black particulates remain insoluble, you have colloidal Pd(0).

  • Definitive: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only way to certify <10 ppm levels required by ICH Q3D guidelines.

Part 2: Recommended Protocols

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High selectivity, protecting yield, and ease of filtration. Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or Biotage® Si-Thiol).

Why this works: According to Hard-Soft Acid-Base (HSAB) theory, Palladium is a "Soft Acid." Nitrogen (your product) is a "Borderline Base," but Sulfur (the scavenger) is a "Soft Base." The S-Pd bond is thermodynamically stronger than the N-Pd bond.

Protocol:

  • Dissolution: Dissolve crude 3-(1-methyl-1H-imidazol-2-yl)aniline in a solvent that dissolves the product completely (THF, MeOH, or DMF). Avoid DCM if possible (lower boiling point limits thermal activation).

  • Loading: Add 4 equivalents of Thiol-Silica relative to the expected Pd content (or 10-20% w/w relative to product if Pd content is unknown).

  • Thermal Activation (CRITICAL): Heat the mixture to 50–60°C for 4 hours.

    • Note: Room temperature scavenging often fails for imidazoles because the thermal energy is needed to break the existing Product-Pd bond.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Validation: The silica beads should turn dark brown/black (capturing the Pd), while the filtrate becomes lighter.

Method B: Solution-Phase Chelation (Precipitation)

Best for: Large scale (>100g) where solid-supported reagents are too costly. Reagent: Trimercaptotriazine (TMT) (e.g., TMT-Na₃ salt).

Protocol:

  • Dissolve product in a water-miscible solvent (e.g., THF/Water mix).

  • Add 3 equivalents of TMT-Na₃ (dissolved in water).

  • Stir at 50°C for 2 hours.

  • Mechanism: TMT forms a highly stable, insoluble 3D polymer network with Pd (Pd-TMT complex).

  • Filtration: The Pd-TMT complex precipitates as a fine solid. Filter through Celite.[1][2][3]

    • Warning: If the precipitate is too fine, it may clog filters. Add activated charcoal to bulk up the filter cake.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct scavenging method based on your specific impurity type and scale.

Pd_Removal_Workflow Start Crude Product: 3-(1-methyl-1H-imidazol-2-yl)aniline Check_State Diagnostic: Is Pd Colloidal (Black) or Soluble (Brown)? Start->Check_State Colloidal Colloidal Pd(0) Check_State->Colloidal Soluble Soluble Pd(II)-Amine Complex Check_State->Soluble Method_C Method C: Activated Carbon + Celite Filtration Colloidal->Method_C Scale_Check Scale of Reaction? Soluble->Scale_Check Filter Filter (0.45µm / Celite) Method_C->Filter Small_Scale < 50g (Lab Scale) Scale_Check->Small_Scale Large_Scale > 50g (Process Scale) Scale_Check->Large_Scale Method_A Method A: Silica-Thiol Scavenger (High Selectivity) Small_Scale->Method_A Method_B Method B: TMT Precipitation (Cost Effective) Large_Scale->Method_B Heat_Step CRITICAL STEP: Heat to 50°C to break Imidazole-Pd Bond Method_A->Heat_Step Method_B->Heat_Step Heat_Step->Filter ICP Validation: ICP-MS < 10ppm Filter->ICP

Caption: Decision matrix for Palladium removal based on impurity state and reaction scale.

Part 4: Comparative Data (Scavenger Performance)

The table below summarizes expected performance when removing Pd from amine-rich molecules.

MethodSelectivity (Yield Protection)Pd Removal EfficiencyCostOperational Difficulty
Silica-Thiol High (Does not bind amines)>95% (Single Pass)HighLow (Simple Filtration)
TMT (Solution) High >90%LowMedium (Precipitate handling)
Activated Carbon Low (Adsorbs product)Variable (50-80%)Very LowHigh (Messy, difficult cleanup)
Crystallization Low (Pd often co-crystallizes)Poor (<50%)LowMedium

Part 5: Troubleshooting (FAQ)

Q: I used Silica-Thiol at room temperature, but the Pd levels are still high (200 ppm). Why? A: Kinetic trapping. The bond between your imidazole nitrogen and palladium is strong. At room temperature, the exchange rate is too slow. You must heat the mixture to 50-60°C to overcome the activation energy and allow the sulfur to displace the nitrogen.

Q: The Silica scavenger turned black, but my filtrate is still colored. What happened? A: You likely have "Colloidal Pd" that is too small to be filtered but not chemically bound to the silica.

  • Fix: Add Activated Carbon (e.g., Darco KB-G) alongside the Silica-Thiol. The carbon adsorbs the colloids, while the thiol captures the soluble Pd species. Filter through a tight Celite pad.[1]

Q: Can I use standard acid washes (HCl) to remove the Pd? A: Do not recommend.

  • Your product is a base (aniline/imidazole). Acidifying will protonate your product, making it water-soluble, forcing you to extract the aqueous layer where Pd salts also like to hide.

  • Protonation does not guarantee Pd release; Pd often forms anionic complexes (e.g.,

    
    ) in strong acid which can ion-pair with your protonated product, dragging the impurity back into the organic phase during extraction.
    

References

  • International Conference on Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency, 2022. [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. [Link]

  • Biotage. "ISOLUTE® Si-TMT: Metal Scavenging." Biotage Technical Notes. [Link]

  • Rosso, V. W., et al. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine."[4][5] Organic Process Research & Development, 1997, 1(4), 311–314.[5] [Link]

Sources

Optimization

Technical Support Center: Handling 3-(1-methyl-1H-imidazol-2-yl)aniline HCl Salt

Introduction: The Nature of the Beast You are likely utilizing 3-(1-methyl-1H-imidazol-2-yl)aniline HCl as a critical intermediate for kinase inhibitor synthesis or similar heterocyclic drug discovery campaigns. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nature of the Beast

You are likely utilizing 3-(1-methyl-1H-imidazol-2-yl)aniline HCl as a critical intermediate for kinase inhibitor synthesis or similar heterocyclic drug discovery campaigns.

While the HCl salt formation improves aqueous solubility and crystallinity compared to the free base, it introduces a significant challenge: Hygroscopicity . The ionic lattice formed by the protonated imidazole (and potentially the aniline) creates a high affinity for atmospheric water. This is not merely a nuisance; it is a source of stoichiometric error, chemical instability (hydrolysis), and physical state degradation (deliquescence).

This guide replaces generic advice with specific, field-proven protocols to handle this material without compromising your experimental integrity.

Module 1: Storage & Environmental Control

Q: My solid has turned into a sticky gum or oil. Is it degraded?

A: Not necessarily, but it has likely undergone deliquescence . The salt has absorbed enough atmospheric moisture to dissolve in its own sorbed water. While the chemical structure might be intact, the physical form is compromised, rendering weighing impossible.

Immediate Action:

  • Do not attempt to scrape it out on an open bench.

  • Assess purity via LCMS. If the parent mass is intact and no hydrolysis products (e.g., ring-opening) are observed, proceed to Module 4 (Drying) .

  • If degradation is observed (>5% impurity increase), discard.

The "Moisture Defense" Storage Protocol

Never store this salt in simple screw-cap vials on a shelf. Use the Double-Barrier System :

  • Primary Container: Amber glass vial with a Teflon-lined cap, taped with Parafilm.

  • Secondary Environment: Place the vial inside a desiccator or a secondary jar containing activated desiccant (Silica Gel with indicator or Drierite).

  • Temperature: Store at +4°C or -20°C . Cold storage slows hydrolysis but increases condensation risk upon opening.

    • Critical Rule: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Module 2: Weighing & Handling (The Critical Step)

Q: The mass on the balance keeps increasing while I weigh. How do I get an accurate reading?

A: You are observing real-time moisture uptake. A standard "tare and scoop" method will result in under-dosing the reagent because a portion of your measured mass is water, not the drug substance.

Protocol: The "Difference Weighing" Technique Use this method for any reaction requiring <5% stoichiometric error.

  • Dry the Source: Ensure your bulk container has been desiccated (see Module 1).

  • Tare the Total: Place the capped source vial on the analytical balance. Record Total Mass (

    
    ).
    
  • Transfer: Remove the vial, take it to your reaction vessel, and quickly transfer an estimated amount. Do not weigh the spatula.

  • Re-weigh: Cap the source vial and place it back on the balance. Record Remaining Mass (

    
    ).
    
  • Calculate: Mass Transferred =

    
    .
    

Decision Matrix: Weighing Strategy If you do not have a glovebox, use the logic below to select your method.

WeighingLogic cluster_legend Method Selection Start Start: Weighing Hygroscopic HCl Salt IsGlovebox Is a Glovebox (N2/Ar) Available? Start->IsGlovebox GloveboxYes Use Glovebox (Ideal Standard) IsGlovebox->GloveboxYes Yes GloveboxNo Benchtop Handling IsGlovebox->GloveboxNo No Precision Required Precision? GloveboxNo->Precision HighPrec High Precision (Stoichiometry < 1.1 eq) Precision->HighPrec Strict LowPrec Low Precision (Excess Reagent > 1.5 eq) Precision->LowPrec Loose DiffWeigh Protocol: Difference Weighing (Minimize Air Exposure) HighPrec->DiffWeigh SpeedWeigh Protocol: Speed Weighing (Tare -> Scoop -> Read <10s) LowPrec->SpeedWeigh

Figure 1: Decision tree for selecting the appropriate weighing methodology based on equipment availability and experimental tolerance.

Module 3: Reaction Setup & Solvent Selection

Q: My acylation/coupling reaction failed. Could the salt be the problem?

A: Yes. If the salt is wet, the water will compete with your nucleophile (the aniline amine) for the electrophile (e.g., acid chloride), leading to hydrolyzed reagents and low yield.

Troubleshooting Table: Solvent & Scavenger Compatibility

Solvent SystemSuitabilityPre-treatment RequiredNotes
DCM / Chloroform ModerateDry over

or Sieves
Salt may have poor solubility; often requires a base (TEA/DIPEA) to solubilize the free base.
DMF / DMAc HighCritical: Use AnhydrousExcellent solubility, but hygroscopic solvent + hygroscopic salt = disaster. Keep under

.
THF / Dioxane ModerateNa/Benzophenone or SievesGood for subsequent reactions; salt solubility may be low.
Methanol / Ethanol Low (for reaction)N/AAvoid for electrophilic reactions (e.g., acid chlorides) as alcohol competes. Good for handling/transfer only.
The "Azeotropic Drying" Trick (In-Situ Repair)

If you suspect your salt is wet but must proceed immediately:

  • Dissolve/suspend the salt in Toluene (or Benzene, if permitted).

  • Rotary evaporate to dryness. Toluene forms an azeotrope with water, carrying it away.

  • Repeat 2-3 times.

  • Re-dissolve in your anhydrous reaction solvent (e.g., DMF) immediately.

Module 4: Drying & Recovery Protocols

Q: How do I dry the material without degrading it?

A: Heat alone is dangerous for HCl salts (potential for HCl loss or discoloration). Vacuum is your primary tool.

Protocol: Vacuum Oven Drying

  • Equipment: Vacuum oven,

    
     (Phosphorus Pentoxide) or KOH pellets.
    
  • Temperature: 40°C - 50°C. (Do not exceed 60°C unless TGA data confirms stability).

  • Vacuum: < 10 mbar.

Step-by-Step:

  • Place the open vial of salt into the vacuum oven.

  • Place a tray of

    
      (highly effective desiccant) in the bottom of the oven. This chemically traps the water pulled from the salt.
    
  • Pump down slowly to prevent "bumping" of fine powder.

  • Dry for 12–24 hours.

  • Backfill with Nitrogen/Argon , not ambient air, before opening.

Validation: The Karl Fischer (KF) Check

Before using the salt in a GMP or critical step, perform a Coulometric Karl Fischer titration.

  • Target: < 0.5% water by weight.

  • Calculation Correction: If KF = 2.0%, adjust your molecular weight calculation:

    
    
    

Module 5: Workflow Visualization

The following diagram illustrates the "Moisture Defense Loop" required to maintain the integrity of 3-(1-methyl-1H-imidazol-2-yl)aniline HCl.

MoistureDefense Storage Storage (-20°C, Desiccator) Equilibration Warm to RT (Sealed) Storage->Equilibration Required before opening Handling Handling (Diff. Weighing / Glovebox) Equilibration->Handling Minimize exposure Reaction Reaction (Anhydrous Conditions) Handling->Reaction Immediate use Recovery Recovery (Vac Oven / Azeotrope) Handling->Recovery If unused portion exposed Reaction->Recovery If yield low (check water) Recovery->Storage Return to dry state

Figure 2: The Moisture Defense Loop. Note the critical equilibration step before opening the container.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for drying organic salts and solvent selection).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Sigma-Aldrich (Merck).Technical Bulletin: Handling Hygroscopic and Moisture Sensitive Products. (General handling of deliquescent salts).
  • Mettler Toledo. Karl Fischer Titration Guides: Moisture Determination in Salts.Link

  • Reich, H. J. (2017). Winnebago Drying Agents and Solvents. University of Wisconsin-Madison. (Data on desiccant efficiency). Link

Troubleshooting

Technical Support Center: Recrystallization of 3-(1-methyl-1H-imidazol-2-yl)aniline and its Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-(1-methyl-1H-imidazol-2-yl)aniline and its related synthetic intermediates. This resource is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(1-methyl-1H-imidazol-2-yl)aniline and its related synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this key molecular scaffold. As a molecule incorporating both a substituted aniline and a methyl-imidazole moiety, its purification via recrystallization presents unique challenges that require a systematic and well-understood approach.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Fundamental Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] The ideal solvent will dissolve the target compound completely at or near its boiling point but only sparingly at room temperature or below.[3][4] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[2]

The general workflow for recrystallization is a multi-step process designed to systematically remove impurities and isolate the pure crystalline solid.

G start Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve filter 2. Hot Gravity Filtration (If insoluble impurities exist) dissolve->filter Insoluble impurities present cool 3. Cool Slowly to Allow Crystal Formation dissolve->cool No insoluble impurities filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for a single-solvent recrystallization.

Section 2: Solvent Selection Guide for 3-(1-methyl-1H-imidazol-2-yl)aniline

The choice of solvent is the most critical parameter for a successful recrystallization.[1] The structure of 3-(1-methyl-1H-imidazol-2-yl)aniline—containing a polar aniline group (N-H for hydrogen bond donation), a polar imidazole ring (two nitrogens for hydrogen bond acceptance), and aromatic systems—suggests moderate to high polarity.

The principle of "like dissolves like" is an excellent starting point.[2][3] We can predict that polar solvents will be more effective than nonpolar ones.

Predicted Solubility and Solvent Properties

The following table provides a starting point for solvent selection. Predictions are based on the structural features of the target molecule.

Solvent ClassExample SolventsBoiling Point (°C)Predicted Solubility for 3-(1-methyl-1H-imidazol-2-yl)anilineRationale
Polar Protic Water100Low at RT, potentially moderate when hotThe molecule has H-bond donors/acceptors, but the overall aromatic character may limit high solubility. Good as an anti-solvent.[3]
Methanol, Ethanol65, 78High. Likely too soluble at RT for single-solvent use.Excellent H-bonding capability with both aniline and imidazole moieties.[3]
Isopropanol (IPA)82Good Candidate. Slightly less polar than ethanol; may provide the desired solubility differential between hot and cold.[5]
Polar Aprotic Acetone56Good Candidate. Dipole-dipole interactions are strong. The lower boiling point is advantageous for easy removal.
Acetonitrile (MeCN)82Good Candidate. A versatile polar solvent that can be effective for moderately polar compounds.[5]
Ethyl Acetate (EtOAc)77ModerateLess polar than ketones; may work well, especially in a mixed-solvent system.
Aromatic Toluene111Moderate to Good when HotPi-stacking interactions with the aromatic rings. Good for dissolving less-polar impurities.[5]
Nonpolar Heptane/Hexane98 / 69Insoluble. Primarily van der Waals forces, which are insufficient to overcome the polar interactions of the molecule. Excellent as an anti-solvent.[5]
Chlorinated Dichloromethane (DCM)40HighOften dissolves a wide range of organic compounds. Low boiling point can be problematic.
Experimental Protocol: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, always perform a small-scale test to identify the optimal solvent or solvent pair.

Materials:

  • Crude 3-(1-methyl-1H-imidazol-2-yl)aniline (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of solvents from the table above

  • Heat source (hot plate or sand bath)

  • Ice-water bath

Procedure:

  • Place ~10 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition. If the solid dissolves in <0.5 mL, it is likely too soluble for a single-solvent recrystallization. Note this solvent as a potential "good" solvent for a mixed-solvent system.

  • If the solid is poorly soluble at room temperature, begin heating the mixture gently while continuing to add the solvent dropwise until the solid just dissolves.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature. Observe for crystal formation.

  • If no crystals form, try to induce crystallization by scratching the inside of the tube with a glass rod or placing it in an ice-water bath.

  • Evaluate the result: An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of a significant crystalline precipitate upon cooling.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing 3-(1-methyl-1H-imidazol-2-yl)aniline?

Based on its structure, Isopropanol (IPA) or Acetonitrile (MeCN) are excellent starting points for a single-solvent system. They are polar enough to dissolve the compound when heated but may allow for good recovery upon cooling. If the compound proves too soluble in these, a mixed-solvent system like Toluene/Heptane or Ethanol/Water should be investigated.[3][5]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is always preferred for its simplicity. However, if no single solvent provides the necessary sharp difference in solubility between hot and cold temperatures, a mixed-solvent system is required.[1][4] This typically involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[3]

Q3: My intermediate is a hydrochloride salt. How does that change the solvent selection?

The presence of a hydrochloride salt dramatically increases the polarity of the molecule. Nonpolar and moderately polar aprotic solvents (Toluene, EtOAc, DCM) will likely be ineffective. You should focus on highly polar protic solvents like water, methanol, or ethanol , or mixtures thereof.[3] For example, a common technique is to dissolve the salt in a minimal amount of hot methanol and then carefully add a less polar solvent like isopropanol or acetone as the anti-solvent.

Q4: How can I assess the purity of my recrystallized product?

The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, ideally with a different Rf value from any impurities present in the crude material.

  • Spectroscopic Analysis (NMR, IR): ¹H NMR is particularly effective for identifying and quantifying organic impurities.[6]

Section 4: Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

This is a common issue where the compound separates from the solution as a liquid instead of a solid. This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[7] Impurities can also lower the melting point, exacerbating this issue.

G start Compound 'Oils Out' Upon Cooling reheat Reheat Solution to Redissolve the Oil start->reheat add_solvent Add More of the 'Good' Solvent (10-20%) reheat->add_solvent slow_cool Allow to Cool Much More Slowly add_solvent->slow_cool outcome Did Crystals Form? slow_cool->outcome success Success! Collect Crystals outcome->success Yes failure Still Oiling Out outcome->failure No change_solvent Re-evaluate Solvent System. Try a lower polarity solvent or a different solvent pair. failure->change_solvent

Caption: Decision workflow for troubleshooting when a compound oils out.

Solution Steps:

  • Reheat the solution until the oil fully redissolves.

  • Add a small amount (10-20% more) of the hot solvent (or the "good" solvent in a mixed system) to decrease the saturation point.[8]

  • Ensure the cooling process is very slow. You can do this by leaving the flask on a hot plate with the heat turned off or by insulating the flask.

  • If the problem persists, the chosen solvent may be too high-boiling or too polar. Consider switching to a different solvent system.

Problem 2: No crystals form upon cooling.

This indicates that the solution is not supersaturated, which can happen for two main reasons: too much solvent was used, or the solution is "super-cooled" and requires a nucleation site to begin crystallization.[7]

Solution Steps:

  • Induce Crystallization:

    • Scratch: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[7]

    • Seed: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If induction methods fail, it's highly likely too much solvent was used.[7][8] Gently heat the solution to boil off a portion of the solvent (e.g., 10-25% of the volume) and then attempt to cool it again.

  • Cool Further: If crystals still haven't appeared at room temperature, place the flask in an ice-water bath.

Problem 3: The yield is very low.

A low yield (e.g., <50%) is often due to using an excessive amount of solvent, where a significant portion of the product remains dissolved in the cold mother liquor.[8] Another cause can be premature crystallization during a hot filtration step, leading to product loss on the filter paper.

Solution Steps:

  • Check Mother Liquor: After filtering your crystals, try cooling the filtrate in an ice-salt bath to see if more product crystallizes out. This second crop may be less pure but can be combined and re-purified.

  • Minimize Solvent: In your next attempt, be meticulous about adding the minimum amount of hot solvent required to dissolve the crude solid.

  • Prevent Premature Crystallization: When performing a hot gravity filtration, keep the solution, the funnel, and the receiving flask as hot as possible. Using a fluted filter paper can also speed up the filtration process.

Problem 4: The recrystallized product is still impure or colored.

This suggests that the chosen solvent does not effectively differentiate between the product and the impurities, or that colored, highly polar impurities are present.

Solution Steps:

  • Second Recrystallization: A second recrystallization in the same or a different solvent system can significantly improve purity.

  • Use Activated Charcoal: If the solution is colored by polar impurities, you can add a very small amount of activated charcoal to the hot solution before filtration.[9] Use only a tiny amount (e.g., the tip of a spatula), as charcoal can also adsorb your product, reducing the yield. Boil the solution with charcoal for a few minutes before performing the hot gravity filtration.

Section 5: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This protocol is a general procedure and may need optimization for your specific intermediate.

Materials:

  • Crude 3-(1-methyl-1H-imidazol-2-yl)aniline

  • Isopropanol (IPA)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small volume of IPA, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with swirling. Add more hot IPA in small portions until the solid is completely dissolved. Avoid adding a large excess.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a minimal amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold IPA to remove any residual mother liquor.

  • Allow the crystals to dry completely under vacuum on the filter and then transfer them to a watch glass for final air drying.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water

This is an effective method if the compound is too soluble in pure ethanol.

Materials:

  • Crude 3-(1-methyl-1H-imidazol-2-yl)aniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flask, heating source, ice bath, vacuum filtration apparatus

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.[3]

  • While keeping the solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[3]

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation is complete at room temperature, place the flask in an ice bath for at least 20 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as the final recrystallization mixture).

  • Dry the crystals thoroughly under vacuum.

References
  • Recrystallization of Acetanilide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Of Acetanilide From Aniline. (n.d.). Cram. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Methods for synthesizing 2-substituted imidazoles. (1998). Google Patents.
  • Purify and dry aniline? (2014, May 26). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. (2021, May 31). YouTube. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Synthesis of 4-(1H-benzo[d] imidazol-2-yl) aniline derivatives of expected anti-HCV activity. (n.d.). IJRPC. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • 3-(1H-imidazol-1-ylmethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Medium. Retrieved from [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (n.d.). Google Patents.
  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. (2013, January 1). Amanote. Retrieved from [Link]

  • Synthesis of imidazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014, December 15). ResearchGate. Retrieved from [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Kinase Selectivity Profile: Drugs Containing the 3-(Methyl-imidazolyl)aniline Moiety

This guide provides an in-depth technical analysis of the kinase selectivity profile for drugs containing the 3-(1-methyl-1H-imidazol-2-yl)aniline moiety and its clinically relevant structural isomers (specifically the 3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the kinase selectivity profile for drugs containing the 3-(1-methyl-1H-imidazol-2-yl)aniline moiety and its clinically relevant structural isomers (specifically the 3-(imidazol-1-yl)aniline class found in second-generation BCR-ABL inhibitors).

While the exact C2-linked isomer 3-(1-methyl-1H-imidazol-2-yl)aniline is primarily a chemical building block, its structural isomer, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , forms the critical "tail" segment of the blockbuster drug Nilotinib (Tasigna) and its analogs (e.g., Radotinib , Flumatinib ). This guide focuses on the selectivity profile of these agents, driven by this specific pharmacophore.

Executive Summary

The 3-(methyl-imidazolyl)aniline moiety is a specialized pharmacophore designed to enhance kinase selectivity and binding affinity by exploiting the DFG-out (inactive) conformation of tyrosine kinases. This structural motif is the defining feature of Nilotinib , a second-generation BCR-ABL inhibitor engineered to overcome Imatinib resistance.

  • Primary Drug: Nilotinib (Tasigna).[1][2][3][4]

  • Structural Analogs: Radotinib , Flumatinib .

  • Key Pharmacophore Role: The imidazole-aniline "tail" replaces the N-methylpiperazine of Imatinib. It penetrates the hydrophobic allosteric pocket created when the activation loop (DFG motif) flips to the "out" conformation.

  • Selectivity Highlights: Unlike "promiscuous" Type I inhibitors (e.g., Dasatinib), drugs with this moiety exhibit a highly distinct selectivity profile, potently inhibiting DDR1/2 , KIT , PDGFR , and p38 MAPK , while sparing Src family kinases.

Structural Analysis & Mechanism
The "Tail" Modification

The transition from Imatinib to Nilotinib involved replacing the polar N-methylpiperazine with the lipophilic 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline group.

  • Chemical Distinction: While the user specified the C2-linked (imidazol-2-yl) isomer, the clinically validated moiety is the N1-linked (imidazol-1-yl) variant. This orientation is critical for establishing specific hydrogen bond networks within the kinase hinge region and allosteric pocket.

  • Binding Mode (Type II): The aniline amine forms a hydrogen bond with the "gatekeeper" residue (e.g., Thr315 in ABL, though T315I mutation disrupts this). The imidazole ring extends into the hydrophobic pocket, interacting with the Glu286/Asp381 backbone (via water-mediated bonds) and providing a rigid steric fit that stabilizes the inactive conformation.

Pharmacophore cluster_drug Drug Structure (Nilotinib Tail) Aniline Aniline Core (H-bond Donor to Glu/Asp) Imidazole Methyl-Imidazole Tail (Hydrophobic Pocket Occ.) Aniline->Imidazole Linker CF3 Trifluoromethyl Group (Selectivity & Lipophilicity) Aniline->CF3 Meta-Subst. Kinase Target Kinase (ABL, DDR, KIT) Aniline->Kinase H-bond (Gatekeeper) Imidazole->Kinase Van der Waals / Steric Fit CF3->Kinase Hydrophobic Interaction

Caption: Pharmacophore interactions of the 3-(methyl-imidazolyl)aniline moiety within the kinase active site.

Comparative Kinase Selectivity Profile

The following data synthesizes selectivity metrics from KINOMEscan (Kd) and radiometric IC50 assays. The imidazole-aniline moiety shifts the profile significantly compared to the piperazine-containing parent (Imatinib).

Primary Targets (High Potency)
Target KinaseNilotinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Selectivity Insight
BCR-ABL (WT) < 10260< 1Improved potency via lipophilic fit of the imidazole tail.
DDR1 1> 10,0005Critical Differentiator: The imidazole moiety confers extreme potency for Discoidin Domain Receptors.
DDR2 3> 10,0001High selectivity over Imatinib.
KIT (c-KIT) 201005Potent against GIST-relevant mutants.
PDGFR-α/β 2510015Retained activity from Imatinib scaffold.
Off-Target Profile (The "Hidden" Targets)

Recent proteomic profiling reveals that the imidazole tail introduces specific off-target activities not seen in Imatinib.

Off-TargetAffinity (Kd/IC50)Clinical Implication
p38 MAPK (α/β) Low nM (p38β > p38α)Potential anti-inflammatory effects; distinct from Imatinib.
ZAK High Affinity Sterile alpha motif kinase; potential role in cardiac safety signals.
CSF1R ModerateRelevant for macrophage modulation.
Src Family > 10,000 nM Negative Selectivity: Unlike Dasatinib, the imidazole-aniline scaffold does not inhibit Src, reducing immunosuppressive side effects.
Experimental Methodologies

To validate the selectivity profile of a drug containing this moiety, the following protocols are industry standards.

Protocol A: Competitive Binding Assay (KINOMEscan)

Used to determine thermodynamic binding affinity (Kd) across a large panel.

  • Preparation: DNA-tagged kinases are expressed in HEK293 cells.

  • Immobilization: Kinases are captured on streptavidin-coated magnetic beads via a biotinylated active-site ligand.

  • Competition: Incubate beads with the test compound (Nilotinib) at 10 µM (screening) or serial dilutions (Kd determination).

  • Elution & Detection: Measure the amount of kinase remaining on the bead using qPCR (quantifying the DNA tag).

  • Calculation: A lower qPCR signal indicates the drug successfully competed off the ligand. Calculate Kd using the Hill equation.

Protocol B: Radiometric Kinase Assay (HotSpot)

Used to determine functional inhibition (IC50).

  • Reaction Mix: Combine kinase, peptide substrate, and test compound in reaction buffer (20 mM HEPES, 10 mM MgCl2).

  • Initiation: Add ATP containing [γ-33P]-ATP.

  • Incubation: Incubate at Room Temperature for 20-40 mins (linear range).

  • Termination: Spot reaction onto P81 phosphocellulose filter paper.

  • Wash: Wash filters with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure bound radiolabel via scintillation counting.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of Nilotinib (containing the imidazole-aniline moiety) within the CML signaling cascade.

Signaling BCR_ABL BCR-ABL Fusion Protein (Constitutive Activity) GRB2 GRB2 / SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K / AKT BCR_ABL->PI3K Nilotinib Nilotinib (Imidazole-Aniline Moiety) Nilotinib->BCR_ABL Inhibits (Type II Binding) Apoptosis Apoptosis (Cell Death) Nilotinib->Apoptosis Induces RAS RAS-GTP GRB2->RAS RAF RAF / MEK / ERK RAS->RAF Proliferation Uncontrolled Proliferation RAF->Proliferation STAT5->Proliferation PI3K->Proliferation

Caption: Nilotinib inhibition of BCR-ABL signaling, preventing downstream activation of RAS/RAF and STAT5 pathways.

References
  • Manley, P. W., et al. (2010). "Extended kinase profile and properties of the protein kinase inhibitor nilotinib." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Rix, U., et al. (2007). "Chemical proteomic profiling of the BCR-ABL inhibitor imatinib reveals novel targets." Leukemia.[2][3][5][6][7][8][9] Link

  • Weisberg, E., et al. (2006). "Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias." Blood. Link

  • Hantschel, O., et al. (2008). "The Bcr-Abl inhibitor nilotinib inhibits kinase activity through a DFG-out conformational shift."[10] Cancer Cell. Link

Sources

Comparative

Crystal structure data for 3-(1-methyl-1H-imidazol-2-yl)aniline complexes

An In-Depth Technical Guide to the Crystallography of Metal Complexes with Substituted Anilines and Imidazoles: A Comparative Analysis for Researchers A Note to the Reader: A direct search for crystal structure data spec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallography of Metal Complexes with Substituted Anilines and Imidazoles: A Comparative Analysis for Researchers

A Note to the Reader: A direct search for crystal structure data specifically for complexes of 3-(1-methyl-1H-imidazol-2-yl)aniline did not yield specific public-domain crystallographic files. This guide, therefore, provides a comparative analysis based on structurally similar ligands to infer and guide the experimental design for the synthesis and crystallographic characterization of complexes involving this specific ligand. The principles and data presented herein are drawn from established literature on the coordination chemistry of substituted anilines and imidazoles.

Introduction: The Structural Versatility of Anilino-Imidazole Ligands

The ligand 3-(1-methyl-1H-imidazol-2-yl)aniline presents a fascinating case for coordination chemistry, combining the electronic and steric properties of both an aniline and an N-methylimidazole moiety. The relative orientation of the amino and imidazole groups, along with the substitution on the imidazole nitrogen, dictates its potential as a chelating or bridging ligand in the formation of metal complexes. Understanding the interplay of these functional groups is paramount for predicting the resulting crystal structures and, consequently, the material properties of the ensuing complexes.

This guide will explore the known crystal structures of analogous compounds to provide a framework for anticipating the coordination behavior of 3-(1-methyl-1H-imidazol-2-yl)aniline. We will delve into the synthesis, structural motifs, and comparative analysis of metal complexes with related aniline and imidazole-containing ligands.

Comparative Analysis of Coordination Motifs

The coordination of 3-(1-methyl-1H-imidazol-2-yl)aniline to a metal center can occur through the aniline nitrogen, the imidazole nitrogen(s), or a combination thereof, leading to monodentate, bidentate, or bridging coordination modes.

Aniline Coordination

Substituted anilines typically coordinate to metal ions through the lone pair of electrons on the nitrogen atom. The coordination is influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring. For instance, in a series of Ni(II) halide complexes with substituted anilines, the coordination sphere is completed by a combination of halide ions, aniline ligands, and solvent molecules, resulting in six-coordinate, distorted octahedral geometries.[1] The stability of these complexes can be variable, with some losing coordinated solvent molecules upon removal from the mother liquor.[1]

Imidazole Coordination

Imidazole and its derivatives are versatile ligands in coordination chemistry, capable of coordinating through either of the two nitrogen atoms. The N-methylation in 3-(1-methyl-1H-imidazol-2-yl)aniline blocks one of the potential coordination sites on the imidazole ring, directing the coordination to the remaining nitrogen. The use of imidazole-based ligands has been instrumental in the construction of metal-organic frameworks (MOFs) with diverse topologies and functionalities.

Bidentate and Bridging Coordination

The combination of an aniline and an imidazole group within the same molecule opens up the possibility of bidentate chelation or bridging coordination. In a zinc(II) complex with 2-(1H-benzimidazol-2-yl)aniline, the ligand acts as a bidentate chelate, coordinating through both the aniline and one of the imidazole nitrogen atoms to form a distorted tetrahedral geometry around the zinc center.[2][3] The benzimidazole and aniline moieties in this complex are not coplanar.[2][3] This provides a strong precedent for the potential bidentate behavior of 3-(1-methyl-1H-imidazol-2-yl)aniline.

Synthesis and Crystallization Strategies

The synthesis of metal complexes with aniline and imidazole-containing ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can significantly influence the final product.

A general approach to synthesizing complexes with ligands analogous to 3-(1-methyl-1H-imidazol-2-yl)aniline involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol, methanol, or a mixture of solvents.[4][5] The reaction mixture is often heated to reflux to ensure complete reaction.[5] Single crystals suitable for X-ray diffraction can then be obtained by slow evaporation of the solvent, vapor diffusion, or layering techniques.

Below is a generalized workflow for the synthesis and crystallization of such complexes.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization ligand Dissolve Ligand (e.g., in Ethanol) mixing Mix Solutions (Stir at RT or Reflux) ligand->mixing metal_salt Dissolve Metal Salt (e.g., in Water/Ethanol) metal_salt->mixing precipitation Precipitate Formation or Concentrated Solution mixing->precipitation slow_evap Slow Evaporation precipitation->slow_evap vapor_diff Vapor Diffusion precipitation->vapor_diff layering Liquid-Liquid Diffusion precipitation->layering crystals Single Crystals slow_evap->crystals vapor_diff->crystals layering->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) crystals->spectroscopy elemental Elemental Analysis crystals->elemental

Caption: Generalized workflow for the synthesis and characterization of metal complexes.

Comparative Table of Analogous Crystal Structures

While no crystal structures are available for complexes of 3-(1-methyl-1H-imidazol-2-yl)aniline, the following table summarizes key crystallographic information for complexes with structurally related ligands. This data serves as a valuable reference for predicting the potential structural parameters of new complexes.

ComplexMetal IonCoordination GeometryKey Structural FeaturesReference
[Ni(4-Mean)4Cl2] (4-Mean = 4-methylaniline)Ni(II)Distorted OctahedralMononuclear complex with four aniline ligands and two chloride ions in the coordination sphere.[1]
[Ni(3-MeOan)4Cl2] (3-MeOan = 3-methoxyaniline)Ni(II)Distorted OctahedralMononuclear complex with four aniline ligands and two chloride ions.[1]
[ZnCl2(C13H11N3)]·C3H7NO (C13H11N3 = 2-(1H-benzimidazol-2-yl)aniline)Zn(II)Distorted TetrahedralThe ligand acts as a bidentate chelate. The benzimidazole and aniline planes are not coplanar.[2][3][2][3]
[Ni(adc)(bmib)]n (adc = adamantane-1,3-dicarboxylate, bmib = 1,4-bis(2-methyl-imidazol-1-ylmethyl)benzene)Ni(II)Distorted OctahedralOne-dimensional coordination polymer with alternating metal-ligand rings.[6][6]

Predicted Structural Features and Experimental Considerations

Based on the analysis of analogous structures, we can predict several potential structural outcomes for complexes of 3-(1-methyl-1H-imidazol-2-yl)aniline:

  • Mononuclear Complexes: With simple metal halides, the ligand is likely to act as a bidentate chelate, coordinating through the aniline nitrogen and the unmethylated imidazole nitrogen. This would lead to the formation of five-membered chelate rings. The overall geometry will depend on the metal ion and the other ligands present. For example, with a tetrahedral metal center like Zn(II), a distorted tetrahedral geometry is expected. With an octahedral metal center like Ni(II), the remaining coordination sites would be occupied by other ligands or solvent molecules.

  • Coordination Polymers: In the presence of suitable bridging co-ligands (e.g., dicarboxylates), the ligand could facilitate the formation of one-, two-, or three-dimensional coordination polymers.[6] The N-methylimidazole group would act as a monodentate linker, while the aniline group could either coordinate to another metal center or participate in hydrogen bonding interactions.

  • Influence of Counter-ions and Solvents: The nature of the counter-ion and the solvent can play a crucial role in the final crystal structure.[1] Counter-ions can sometimes coordinate to the metal center, and solvent molecules can be incorporated into the crystal lattice, participating in hydrogen bonding and influencing the overall packing.

For researchers embarking on the synthesis and crystallization of complexes with 3-(1-methyl-1H-imidazol-2-yl)aniline, it is recommended to screen a variety of metal salts, solvents, and crystallization conditions. A systematic approach, varying one parameter at a time, will be most effective in obtaining high-quality single crystals suitable for X-ray diffraction.

Caption: Potential coordination modes of 3-(1-methyl-1H-imidazol-2-yl)aniline.

Conclusion

While direct crystallographic data for complexes of 3-(1-methyl-1H-imidazol-2-yl)aniline is not currently available in the public domain, a comparative analysis of related structures provides valuable insights for researchers in the field. The interplay of the aniline and N-methylimidazole functionalities suggests a rich coordination chemistry, with the potential for both discrete mononuclear complexes and extended coordination polymers. The experimental protocols and structural data from analogous systems presented in this guide offer a solid foundation for the rational design and synthesis of novel materials based on this versatile ligand. Future crystallographic studies on complexes of 3-(1-methyl-1H-imidazol-2-yl)aniline will be crucial for fully elucidating its coordination behavior and unlocking its potential in materials science and drug development.

References

  • The Synthesis, Structure, and Magnetic Properties of Nickel (II) 6-Coordinate Species with Several Substituted Aniline Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Abdullahi, S., & Na'aliya, J. (n.d.). Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) aniline. IDOSR JOURNALS. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Molecules, 27(16), 5253. Retrieved from [Link]

  • Kumar, S., & Singh, R. (2017). SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Krishikosh. Retrieved from [Link]

  • Kumar, B., et al. (2024). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. Scientific Reports, 14(1), 15906. Retrieved from [Link]

  • Li, J., et al. (2013). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 15(1), 10-23. Retrieved from [Link]

  • Sundberg, R. J., et al. (1976). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry, 15(11), 2838-2843. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline. Retrieved from [Link]

  • Canty, A. J., et al. (1983). Coordination Chemistry of Methylmercury(II). Synthesis, 1H NMR, and Crystallographic Studies of Cationic Complexes of MeHg(II) with Ambidentate and Polydentate Ligands Containing Pyridyl and N-Substituted Imidazolyl Donors and Involving Unusual Coordination Geometries. Inorganic Chemistry, 22(5), 746-752. Retrieved from [Link]

  • Musheer, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 506-510. Retrieved from [Link]

  • Haslinger, S., et al. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o945-o946. Retrieved from [Link]

  • Pal, N., et al. (2017). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Journal of Molecular Structure, 1137, 869-880. Retrieved from [Link]

  • Ghorab, M. M., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 646-655. Retrieved from [Link]

  • Fan, X., et al. (2015). Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), m1-m4. Retrieved from [Link]

  • Ahmad, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. IUCrData, 6(5), x210513. Retrieved from [Link]

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 23(4), 389-392. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(1-methyl-1H-imidazol-2-yl)aniline

[1][2] Executive Summary & Core Directive Do not dispose of 3-(1-methyl-1H-imidazol-2-yl)aniline down the drain. [1][2] This compound contains two nitrogenous heterocycles—an aniline moiety and an imidazole ring.[2] It m...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Directive

Do not dispose of 3-(1-methyl-1H-imidazol-2-yl)aniline down the drain. [1][2]

This compound contains two nitrogenous heterocycles—an aniline moiety and an imidazole ring.[2] It must be treated as a hazardous organic base with high acute toxicity and significant aquatic hazard potential.[2] Disposal must strictly follow a High-Temperature Incineration pathway via a licensed chemical waste contractor.[1][2]

Immediate Action Required:

  • Segregate from strong acids and oxidizers immediately.[2][3]

  • Label all waste containers as "Toxic" and "Environmental Hazard."[2]

  • Classify under RCRA code U012 (Aniline reference) or equivalent local hazardous waste codes for aromatic amines.[2]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand what dictates its reactivity and toxicity.[2]

PropertySpecificationDisposal Implication
Chemical Name 3-(1-methyl-1H-imidazol-2-yl)anilinePrimary Identifier for waste manifesting.[1][2][4][5]
Functional Groups Primary Aromatic Amine (Aniline) + ImidazoleBasic Nature: Incompatible with acids.[2] Toxic: Methemoglobinemia risk.[2][3]
Physical State Solid (Powder/Crystalline)High dust potential; requires inhalation protection during transfer.[2]
Acidity (pKa) ~4.6 (Aniline), ~7.0 (Imidazole)Weak base.[2] Will protonate in acidic waste streams, increasing solubility and mobility.[2]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhalation), Aquatic Acute 1 Zero-discharge policy to sewer systems is mandatory.[1][2]
Critical Hazards
  • Aquatic Toxicity: Aniline derivatives are notoriously toxic to aquatic life (EC50 values often <1 mg/L).[2] Even trace amounts in wastewater can trigger regulatory violations [1].[2]

  • Incompatibility: As a base, it reacts exothermically with strong acids.[2] It is also incompatible with strong oxidizers (e.g., nitric acid), creating a fire/explosion hazard.[3]

Waste Segregation Strategy

Proper segregation is the primary defense against unplanned chemical reactions in the waste storage area.

The "Organic Base" Stream

You must segregate this compound into the Organic Alkali/Base waste stream.[2] If your facility does not have a specific "Base" stream, use the Toxic Organics stream.[2]

  • ✅ COMPATIBLE: Other anilines, pyridines, aliphatic amines, non-halogenated organic solvents (methanol, DMSO).

  • ❌ INCOMPATIBLE (DO NOT MIX):

    • Strong Acids: Hydrochloric acid, Sulfuric acid (Exothermic neutralization).[2]

    • Oxidizers: Nitric acid, Peroxides (Fire/Explosion risk).[2][3]

    • Acid Chlorides/Anhydrides: Vigorous reaction.[2]

Decision Logic & Workflow (Visualization)

The following diagram outlines the operational decision tree for disposing of 3-(1-methyl-1H-imidazol-2-yl)aniline.

DisposalWorkflow Start Waste Generation: 3-(1-methyl-1H-imidazol-2-yl)aniline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidPath Powder/Wipes LiquidPath Liquid Waste (Mother Liquor/HPLC Waste) StateCheck->LiquidPath Solutions SolidBin Container Type: Wide-Mouth HDPE Jar SolidPath->SolidBin LiquidBin Container Type: Solvent Carboy (HDPE/Glass) LiquidPath->LiquidBin Labeling Labeling: 'Hazardous Waste - Toxic Organic Base' RCRA Code: U012 (ref) SolidBin->Labeling LiquidBin->Labeling Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Disposal

Figure 1: Operational decision tree for segregating and packaging aniline-derivative waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Use this for expired chemicals, weighing boats, and contaminated gloves.[1]

  • PPE Preparation: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2][6] Use a particulate respirator (N95/P100) if handling open powder outside a fume hood.[2]

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass for solids to prevent breakage during compaction/transport.[2]

  • Transfer:

    • Place the waste container inside a fume hood.[2]

    • Transfer the solid waste carefully to avoid dust generation.[2][7]

    • Do not sweep dust into the general trash.[2] Wipe surfaces with a damp paper towel and add the towel to the hazardous waste bin.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "3-(1-methyl-1H-imidazol-2-yl)aniline, solid."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][3][6][7]

  • Storage: Close the lid tightly. Store in a secondary containment tray inside a flammable/toxic storage cabinet until pickup.

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Use this for reaction mixtures or mother liquors.[1]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container (usually HDPE).[2]

  • pH Check: If the solution is highly acidic (e.g., from an acidic workup), do not add directly to a general organic waste drum containing other bases, as this may generate heat.

    • Pre-step: Slowly adjust pH to neutral (pH 6-8) using a dilute bicarbonate solution before adding to the waste stream, OR use a dedicated "Acidic Organic" waste stream if available.[1][2]

  • Transfer: Pour into the "Organic Waste - Non-Halogenated" (or Halogenated, depending on solvent) carboy.

    • Crucial: Leave at least 10% headspace in the container to allow for thermal expansion.[2]

  • Labeling: List the solvent (e.g., "Methanol 90%") and the solute ("3-(1-methyl-1H-imidazol-2-yl)aniline <1%").

Emergency Spill Management

Scenario: You have spilled 5g of powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is running.[2]

  • PPE Upgrade: Wear chemical-resistant gloves and a respirator if dust is airborne.[2][4]

  • Containment:

    • Do not use a vacuum cleaner (unless it is a dedicated HEPA-filtered chemical vacuum).[1][2]

    • Cover the spill with wet sand or vermiculite to prevent dust dispersion [2].[2]

  • Cleanup:

    • Scoop the damp material into a hazardous waste jar (Protocol A).[2]

    • Clean the surface with a mild detergent solution.[2] Avoid bleach (Sodium Hypochlorite) initially, as oxidation of anilines can sometimes produce azo compounds or other toxic intermediates. Use simple soap/water or ethanol for final cleaning.[2]

  • Disposal: Treat all cleanup materials (scoops, wipes) as hazardous waste.

References

  • PubChem. Aniline | C6H5NH2 - Toxicity and Ecological Data. National Library of Medicine.[2] Available at: [Link][1]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (U-List for Anilines). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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